PF-06726304
Description
Properties
IUPAC Name |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDOPJQPKXNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-06726304
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[5] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In various cancers, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and promoting tumor growth. This compound exerts its anti-cancer effects by competitively inhibiting the enzymatic activity of EZH2, thereby reversing the hyper-trimethylation of H3K27 and reactivating the expression of tumor suppressor genes.
Core Mechanism of Action: EZH2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the methyltransferase activity of EZH2. It is a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor.[6] By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of EZH2 target genes. Many of these target genes are tumor suppressors involved in cell cycle control, differentiation, and apoptosis.
Signaling Pathway
The signaling pathway initiated by this compound can be visualized as a cascade of events leading to anti-tumor activity. The diagram below illustrates the core mechanism and its downstream consequences.
Quantitative Data
The potency and cellular activity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Potency
| Parameter | Target/Cell Line | Value | Reference |
| Ki (Wild-Type EZH2) | Cell-free | 0.7 nM | [1][2] |
| Ki (Y641N Mutant EZH2) | Cell-free | 3.0 nM | [1][2] |
| IC50 (H3K27me3 Inhibition) | Karpas-422 | 15 nM | [1][2] |
| IC50 (Cell Proliferation) | Karpas-422 | 25 nM | [2] |
Table 2: In Vivo Efficacy in Karpas-422 Xenograft Model
| Dosage | Administration | Study Duration | Outcome | Reference |
| 200 mg/kg | BID | 20 days | Inhibition of tumor growth | [2][3] |
| 300 mg/kg | BID | 20 days | Inhibition of tumor growth | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical EZH2 Inhibition Assay
This protocol describes a typical biochemical assay to determine the inhibitory activity of this compound on EZH2.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA.
-
Enzyme: Recombinant human PRC2 complex (EZH2/EED/SUZ12).
-
Substrate: Biotinylated histone H3 (1-25) peptide.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine.
-
Inhibitor: Serial dilutions of this compound in DMSO.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and diluted this compound.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated H3 peptide and S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding unlabeled S-adenosyl-L-homocysteine (SAH).
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound reagents.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radioactivity is proportional to the EZH2 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 and/or Ki values by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on the proliferation of Karpas-422 cells.
Methodology:
-
Cell Culture:
-
Culture Karpas-422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted compound to the wells, including a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
-
Readout and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Karpas-422 Xenograft Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously inject 5-10 x 10⁶ Karpas-422 cells suspended in a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control, this compound at 200 mg/kg, and 300 mg/kg).
-
-
Treatment:
-
Prepare the dosing formulation of this compound (e.g., in a vehicle of 0.5% methylcellulose in water).
-
Administer the compound or vehicle control to the mice twice daily (BID) via oral gavage for 20 consecutive days.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the 20-day treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen or fix them in formalin for further analysis.
-
-
Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform pharmacodynamic analysis on the tumor tissues, such as measuring the levels of H3K27me3 by western blotting or immunohistochemistry, to confirm target engagement.
-
References
An In-Depth Technical Guide on the Selectivity Profile of PF-06726304
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and activity profile of PF-06726304, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. The information is compiled from publicly available scientific literature and vendor technical data.
Executive Summary
This compound is a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It demonstrates robust inhibition of both wild-type and mutant forms of EZH2 at the nanomolar level, leading to decreased methylation of Histone H3 at Lysine 27 (H3K27me3) and subsequent anti-proliferative effects in cancer cell lines dependent on EZH2 activity.[2][3][4][5] While described as a selective inhibitor, a comprehensive screening panel against a broad range of methyltransferases for this compound is not publicly available. However, data from other well-characterized EZH2 inhibitors suggest that selectivity against the highly homologous EZH1 is a key characteristic of this inhibitor class.
Quantitative Data
The following tables summarize the known biochemical potency and cellular activity of this compound.
Biochemical Activity Profile
This table presents the direct inhibitory activity of this compound against its primary target, EZH2.
| Target | Metric | Value (nM) | Comments |
| EZH2 (Wild-Type) | K_i | 0.7 | Potent inhibition of the wild-type enzyme.[2][3][4][5] |
| EZH2 (Y641N Mutant) | K_i | 3.0 | Retains high potency against a common activating mutation.[2][3][4][5] |
| EZH2 (General) | IC_50 | 0.7 | Described as a highly potent EZH2 inhibitor.[1] |
Cellular Activity Profile
This table details the activity of this compound in a cellular context, demonstrating its ability to engage the target and elicit a biological response.
| Cell Line | Assay | Metric | Value (nM) |
| Karpas-422 (Lymphoma) | H3K27me3 Reduction | IC_50 | 15 |
| Karpas-422 (Lymphoma) | Anti-proliferation | IC_50 | 25 |
Selectivity Context
A broad, quantitative selectivity panel for this compound against other histone methyltransferases (HMTs) is not available in the cited public literature. However, to provide context for this class of inhibitors, the table below shows selectivity data for other well-characterized, potent EZH2 inhibitors against the closely related EZH1 isoform and other HMTs. It is anticipated that this compound would have a similar profile, with significant selectivity for EZH2 over EZH1 and high selectivity over other HMTs.
| Compound | EZH2 (IC_50 or K_i, nM) | EZH1 (IC_50 or K_i, nM) | Selectivity (EZH1/EZH2) | Selectivity vs. Other HMTs |
| GSK126 | 9.9 | - | >1000-fold | Highly selective over 20 other HMTs.[6] |
| EPZ005687 | 24 | ~1200 | ~50-fold | >500-fold selective against 15 other HMTs.[5][6][7] |
| CPI-1205 | 2 | 52 | 26-fold | Data not specified.[6] |
| GSK343 | 4 | ~240 | 60-fold | >1000-fold selective against other HMTs.[6] |
Signaling Pathway
EZH2 is the core catalytic component of the PRC2 complex, which also includes essential subunits EED and SUZ12. The primary function of this complex is to mediate gene silencing. EZH2 utilizes SAM as a methyl donor to catalyze the mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27). H3K27me3 is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes, many of which are tumor suppressors. This compound competes with SAM for the EZH2 active site, preventing H3K27 methylation and leading to the reactivation of silenced genes.
Experimental Protocols
The following sections describe representative, detailed methodologies for key experiments used to characterize EZH2 inhibitors like this compound.
Biochemical EZH2 Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring enzymatic activity and inhibition in a high-throughput format.
Objective: To determine the IC_50 or K_i of this compound against purified EZH2 enzyme.
Principle: The assay measures the methylation of a biotinylated H3K27 peptide substrate by the EZH2 complex. The product is detected by a Europium cryptate-labeled anti-H3K27me3 antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is methylated, the donor and acceptor are brought into proximity, generating a FRET signal.
Materials:
-
Purified, active PRC2 complex (containing EZH2, EED, SUZ12)
-
Biotinylated Histone H3 (K27) peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
This compound (or test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM NaCl, 4 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents:
-
Europium (Eu3+) cryptate-labeled anti-H3K27me3 antibody
-
Streptavidin-XL665 (SA-XL665)
-
-
HTRF Detection Buffer
-
Low-volume 384-well white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Assay Buffer to a 4x final concentration.
-
Reagent Preparation:
-
Dilute PRC2 enzyme complex in Assay Buffer to a 2x final concentration.
-
Prepare a substrate/cofactor mix by diluting the biotinylated H3K27 peptide and SAM to a 4x final concentration in Assay Buffer.
-
-
Enzymatic Reaction:
-
Add 5 µL of 4x compound dilution (or DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of 2x enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 4x substrate/cofactor mix. The final reaction volume is 20 µL.
-
Seal the plate and incubate at room temperature for a defined period (e.g., 1-4 hours).
-
-
Detection:
-
Prepare the detection mix by diluting the Eu3+-anti-H3K27me3 antibody and SA-XL665 in HTRF Detection Buffer.
-
Stop the reaction by adding 10 µL of the detection mix to each well.
-
Seal the plate, protect from light, and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_50 value.
Cellular H3K27me3 AlphaLISA Assay
This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method to quantify intracellular levels of H3K27me3 following compound treatment.
Objective: To determine the cellular potency (EC_50) of this compound by measuring the reduction of the H3K27me3 epigenetic mark.
Principle: Cells are treated with the inhibitor, lysed, and histones are extracted in the same well. The H3K27me3 mark is detected using a biotinylated anti-Histone H3 antibody and an anti-H3K27me3 antibody conjugated to AlphaLISA Acceptor beads. Streptavidin-coated Donor beads bind the biotinylated antibody. In the presence of the H3K27me3 mark, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.
Materials:
-
Karpas-422 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
AlphaLISA H3K27me3 Cellular Detection Kit (containing lysis buffer, extraction buffer, detection buffer, Acceptor beads, and biotinylated antibody)
-
Streptavidin (SA)-Donor beads
-
White opaque 384-well cell culture plates
-
AlphaScreen-compatible microplate reader
Procedure:
-
Cell Plating: Seed Karpas-422 cells into a 384-well white opaque plate at a predetermined density (e.g., 2,500-10,000 cells/well) in 10 µL of culture medium.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 3x the final desired concentration.
-
Add 5 µL of the compound dilution (or medium with DMSO as a vehicle control) to the cells. The final volume is 15 µL.
-
Incubate the plate for an extended period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis & Histone Extraction:
-
Add 5 µL of Cell-Histone Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on a plate shaker.
-
Add 10 µL of Cell-Histone Extraction Buffer to each well.
-
Incubate for 10 minutes at room temperature on a plate shaker.
-
-
AlphaLISA Detection:
-
Prepare a 5x mix of anti-H3K27me3 Acceptor beads and biotinylated anti-Histone H3 antibody in 1x Detection Buffer.
-
Add 10 µL of this mix to each well.
-
Seal the plate and incubate for 60-90 minutes at room temperature.
-
Working in subdued light, prepare a 5x solution of SA-Donor beads in 1x Detection Buffer.
-
Add 10 µL of the SA-Donor bead solution to each well.
-
Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
-
Analysis: Plot the AlphaLISA signal against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC_50 value.[2][3][4]
References
- 1. revvity.com [revvity.com]
- 2. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of PF-06726304 in Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06726304 is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: EZH2 Inhibition and Histone Methylation
This compound exerts its biological effects by directly inhibiting the enzymatic activity of EZH2. By competing with the cofactor S-adenosyl-L-methionine (SAM), this compound prevents the transfer of a methyl group to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with gene silencing. The subsequent reactivation of tumor suppressor genes, previously silenced by aberrant EZH2 activity, is believed to be a primary driver of the anti-tumor effects of this compound.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting EZH2-mediated histone methylation.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Ki (nM) | IC50 (nM) |
| Wild-Type EZH2 | Biochemical | 0.7[2][3] | 0.7[3] |
| Y641N Mutant EZH2 | Biochemical | 3.0[2][3] | - |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| Karpas-422 (Diffuse Large B-cell Lymphoma) | H3K27me3 Reduction | 15[2][3] |
| Karpas-422 (Diffuse Large B-cell Lymphoma) | Anti-proliferation | 25[3] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Outcome |
| Karpas-422 Xenograft | 200 and 300 mg/kg, BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers[3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited. These protocols are based on publicly available information and standard laboratory procedures.
EZH2 Biochemical Inhibition Assay (TR-FRET based)
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of the PRC2 complex.
Caption: Workflow for the EZH2 biochemical inhibition assay.
-
PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Biotinylated Histone H3 (1-28) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
Detection Reagents: Europium-labeled anti-H3K27me3 antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the PRC2 complex, biotinylated H3 peptide, and this compound solution.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-H3K27me3 antibody and SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a suitable TR-FRET plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Reduction Assay (AlphaLISA)
This assay measures the level of H3K27 trimethylation in cells treated with this compound.
Caption: Workflow for the cellular H3K27me3 reduction AlphaLISA assay.
-
Karpas-422 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
AlphaLISA H3K27me3 Cellular Detection Kit (containing Lysis Buffer, Extraction Buffer, Detection Buffer, Acceptor Beads, Donor Beads, and anti-Histone H3 antibody)
-
384-well white opaque cell culture plates
-
Seed Karpas-422 cells into a 384-well plate at a density of approximately 10,000 cells per well.
-
Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells by adding the AlphaLISA Lysis Buffer and incubate for 15 minutes at room temperature.
-
Extract the histones by adding the Extraction Buffer and incubate for 10 minutes at room temperature.
-
Add a mixture of AlphaLISA Acceptor beads conjugated with an anti-H3K27me3 antibody and a biotinylated anti-Histone H3 antibody. Incubate for 60 minutes at room temperature.
-
Add Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Determine the IC50 values by plotting the AlphaLISA signal against the concentration of this compound.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
-
Seed Karpas-422 cells in a 96-well plate at a density of 5,000 cells per well.
-
Add serial dilutions of this compound and incubate for 6 days at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value for cell proliferation.
In Vivo Antitumor Efficacy in a Karpas-422 Xenograft Model
This study evaluates the in vivo antitumor activity of this compound.
-
Implant female SCID beige mice subcutaneously with Karpas-422 cells.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally twice daily (BID) at doses of 200 and 300 mg/kg for 20 consecutive days.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis of H3K27me3 levels.
Conclusion
This compound is a potent and selective inhibitor of EZH2 that demonstrates robust biochemical and cellular activity, leading to significant anti-tumor efficacy in preclinical models of lymphoma. Its mechanism of action, centered on the reduction of H3K27me3 and subsequent reactivation of tumor suppressor genes, provides a strong rationale for its development as a therapeutic agent for cancers with dysregulated EZH2 activity. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other EZH2 inhibitors.
References
The EZH2 Inhibitor PF-06726304: A Technical Guide to its Impact on H3K27 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of PF-06726304, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. By elucidating its effects on Histone H3 Lysine 27 (H3K27) trimethylation, this document provides a comprehensive resource for researchers in oncology, epigenetics, and drug discovery. The following sections detail the quantitative biochemical and cellular activity of this compound, provide step-by-step experimental protocols for its evaluation, and visualize key pathways and workflows.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of EZH2, a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is the primary enzyme responsible for the trimethylation of H3K27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] By blocking the catalytic activity of EZH2, this compound leads to a global reduction in H3K27me3 levels, subsequently reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in EZH2-dependent cancer cells.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.
| Biochemical Activity | Parameter | Value (nM) |
| Wild-Type EZH2 | Ki | 0.7[2][3][4] |
| Y641N Mutant EZH2 | Ki | 3.0[2][3][4] |
| Cellular Activity | Cell Line | Parameter | Value (nM) |
| Karpas-422 | H3K27me3 Reduction IC50 | 15[2][3][4] | |
| Karpas-422 | Anti-proliferation IC50 | 25[3][4] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Cellular Epigenetics Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Downstream Targets of PF-06726304: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
This technical guide provides an in-depth overview of the downstream target genes of this compound. It summarizes the molecular consequences of EZH2 inhibition by this compound, presents quantitative data on target gene modulation from relevant studies, details experimental protocols for identifying these targets, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of EZH2. This inhibition leads to a global reduction in H3K27me3 levels. The decrease of this repressive histone mark results in a more open chromatin state at the promoter regions of EZH2 target genes, leading to their de-repression and subsequent transcriptional activation.[1][4]
dot
Downstream Target Genes of EZH2 Inhibition
The inhibition of EZH2 by this compound and other selective inhibitors results in the upregulation of a diverse set of genes involved in various cellular processes. The specific genes affected can be context-dependent, varying with cell type and the presence of specific mutations. Below are tables summarizing representative downstream target genes and pathways identified in studies utilizing EZH2 inhibitors.
Table 1: Representative Upregulated Genes Following EZH2 Inhibition
| Gene | Experimental Model | EZH2 Inhibitor | Fold Change (approx.) | Biological Function | Reference |
| CDKN1A (p21) | Diffuse Large B-Cell Lymphoma (DLBCL) Cells | EI1 | >2 | Cell cycle arrest | [4] |
| CDKN2A (p16) | DLBCL Cells | EI1 | >2 | Cell cycle arrest | [4] |
| MAFB | Glioblastoma Stem Cells | EPZ6438, GSK343, UNC1999 | Not specified | Neurogenesis, differentiation | [5] |
| ZIC2 | Glioblastoma Stem Cells | EPZ6438, GSK343, UNC1999 | Not specified | Neurogenesis, brain development | [5] |
| ZNF423 | Glioblastoma Stem Cells | EPZ6438, GSK343, UNC1999 | Not specified | Neurogenesis, neuronal function | [5] |
| CEBPA | Zebrafish Embryos | This compound acetate | Not specified | Adipogenesis | [6] |
| Axonal Guidance Pathway Genes | Melanoma Cells | EZH2 inhibitor | Not specified | Cell morphology, cell-matrix interaction | [7] |
Table 2: Downregulated Genes and Pathways Following EZH2 Inhibition
While the primary effect of EZH2 inhibition is the de-repression of target genes, some studies have reported the downregulation of specific gene sets, potentially through indirect mechanisms or non-canonical EZH2 functions.
| Gene/Pathway | Experimental Model | EZH2 Inhibitor | Fold Change (approx.) | Biological Function | Reference |
| Proliferation Signature Genes | DLBCL Cells | EI1 | Not specified | Cell proliferation | [4] |
| DNA Damage Repair (DDR) Genes (BER pathway) | Castration-Resistant Prostate Cancer (CRPC) Cells | EZH2 inhibitors | Not specified | DNA repair | [8] |
Experimental Protocols
Identifying the downstream target genes of this compound involves a combination of transcriptomic and epigenomic approaches. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture the selected cell line (e.g., Karpas-422 for DLBCL) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. The following day, treat the cells with the desired concentration of this compound or vehicle control (DMSO). The optimal concentration and treatment duration should be determined empirically for each cell line (e.g., 5 µM for 3-9 days).[4]
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples to identify significantly up- and down-regulated genes.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K27me3 Profiling
-
Chromatin Preparation:
-
Crosslink cells with formaldehyde to fix protein-DNA interactions.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3.
-
Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Annotate the peaks to nearby genes.
-
Compare H3K27me3 profiles between this compound-treated and control samples to identify regions with differential enrichment.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq) for Chromatin Accessibility
-
Nuclei Isolation: Harvest a specific number of cells (e.g., 50,000) and lyse them to isolate intact nuclei.[9]
-
Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase, which will simultaneously cut and ligate sequencing adapters into accessible regions of the chromatin.[9]
-
DNA Purification and Amplification: Purify the tagmented DNA and amplify it by PCR.
-
Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and sequence it.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of open chromatin by analyzing the density of transposase insertion sites.
-
Compare chromatin accessibility between this compound-treated and control samples to identify differential accessibility regions.
-
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Conclusion
This compound is a valuable research tool and a potential therapeutic agent that acts by inhibiting EZH2 and reactivating the expression of silenced genes. Understanding the landscape of its downstream target genes is crucial for elucidating its biological effects and for the development of novel cancer therapies. The experimental approaches outlined in this guide provide a robust framework for researchers to identify and validate the downstream targets of this compound in various biological contexts. The continued investigation into the downstream effects of EZH2 inhibition will undoubtedly pave the way for more effective and targeted epigenetic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATAC-seq protocol for the profiling of chromatin accessibility of in situ fixed quiescent and activated muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of methyltransferase activity of enhancer of zeste 2 leads to enhanced lipid accumulation and altered chromatin status in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic reprogramming by tumor-derived EZH2 gain-of-function mutations promotes aggressive 3D cell morphologies and enhances melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
The EZH2 Inhibitor PF-06726304: A Technical Overview of its Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the EZH2 inhibitor PF-06726304, focusing on its mechanism of action and its effects across various cancer cell lines. This document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are involved in cell differentiation and tumor suppression.[3][4] In various cancers, EZH2 is often overexpressed or harbors activating mutations, leading to aberrant gene silencing and promoting cancer cell proliferation and survival.[1][2] this compound competitively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2, thereby reversing the hypermethylation of H3K27 and reactivating the expression of tumor suppressor genes.[5]
Quantitative Analysis of this compound Activity
The inhibitory potency and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key in vitro data available for this compound.
Table 1: Inhibitory Potency of this compound
| Target | Parameter | Value (nM) | Cell Line |
| Wild-Type EZH2 | Ki | 0.7 | Cell-free |
| Y641N Mutant EZH2 | Ki | 3.0 | Cell-free |
| H3K27me3 | IC50 | 15 | Karpas-422 |
Table 2: Anti-proliferative Activity of this compound
| Cancer Type | Cell Line | IC50 (nM) |
| Diffuse Large B-cell Lymphoma | Karpas-422 | 25[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. The following are detailed protocols for key in vitro experiments.
Cell Viability Assay (AlamarBlue Protocol)
This protocol outlines the steps for determining the effect of this compound on cancer cell viability using the AlamarBlue assay.[7][8][9][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
AlamarBlue HS or AlamarBlue reagent
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells (DMSO-treated).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired exposure period (e.g., 72 hours).
-
-
AlamarBlue Addition:
-
Aseptically add 10 µL of AlamarBlue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for different cell lines.
-
-
Data Acquisition:
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Western Blot for H3K27me3 Detection
This protocol details the procedure for detecting changes in H3K27 trimethylation levels in response to this compound treatment.[12][13][14]
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF or nitrocellulose membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified duration.
-
Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a high-percentage SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding of this compound's function and evaluation.
Caption: EZH2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 mediates epigenetic silencing of neuroblastoma suppressor genes CASZ1, CLU, RUNX3 and NGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. allevi3d.com [allevi3d.com]
- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
PF-06726304: A Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] This epigenetic modification leads to transcriptional repression and is a critical regulator of normal development and cellular differentiation.[2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and specifically diffuse large B-cell lymphoma (DLBCL).[3][4] this compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[5][6] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and its effects on relevant signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular activity.
Table 1: Biochemical Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| Wild-Type EZH2 | Kᵢ | 0.7 | [5][7] |
| Y641N Mutant EZH2 | Kᵢ | 3.0 | [5][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| Karpas-422 | H3K27me3 Inhibition | 15 | [5][7] |
| Karpas-422 | Proliferation | 25 | [7] |
Table 3: Selectivity Profile of a Representative EZH2 Inhibitor (GSK126) *
| Methyltransferase | IC₅₀ (µM) | Fold Selectivity vs. EZH2 |
| EZH2 | 0.003 | 1 |
| EZH1 | 0.045 | 15 |
| G9a | >100 | >33,333 |
| SUV39H1 | >100 | >33,333 |
| SETD7 | >100 | >33,333 |
| PRMT1 | >100 | >33,333 |
Signaling Pathways
Inhibition of EZH2 by this compound has significant downstream effects on various signaling pathways critical for cancer cell proliferation and survival. In DLBCL, EZH2 plays a crucial role in maintaining the germinal center B-cell phenotype by repressing genes involved in differentiation and cell cycle control.[9][10]
References
- 1. genscript.com [genscript.com]
- 2. mdpi.com [mdpi.com]
- 3. style | Graphviz [graphviz.org]
- 4. escholarship.org [escholarship.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attributes | Graphviz [graphviz.org]
- 10. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating PF-06726304 in Novel Tumor Types: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PF-06726304 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and tumorigenesis. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy in various tumor models, and the scientific rationale for its investigation in novel tumor types. Particular emphasis is placed on tumors harboring mutations in the SWI/SNF chromatin remodeling complex, where EZH2 inhibition has demonstrated synthetic lethality. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support further research and development of this compound.
Introduction: The Role of EZH2 in Cancer
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of a wide range of hematological and solid tumors.[1] Inhibition of EZH2 represents a promising therapeutic strategy to reactivate tumor suppressor gene expression and impede cancer progression.
This compound: A Selective EZH2 Inhibitor
This compound is a highly selective inhibitor of EZH2, demonstrating potent activity against both wild-type (WT) and mutant forms of the enzyme.[2][3] Its mechanism of action involves competitive inhibition of the S-adenosylmethionine (SAM)-binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27.[2]
Biochemical and Cellular Activity
This compound exhibits potent biochemical and cellular activity, effectively reducing H3K27me3 levels and inhibiting the proliferation of EZH2-dependent cancer cells.
| Parameter | Value | Cell Line/Enzyme | Reference |
| Ki (WT EZH2) | 0.7 nM | Wild-Type EZH2 | [2] |
| Ki (Y641N EZH2) | 3.0 nM | Y641N Mutant EZH2 | [2] |
| IC50 (H3K27me3 Inhibition) | 15 nM | Karpas-422 | [3] |
| IC50 (Cell Proliferation) | 25 nM | Karpas-422 | [3] |
Preclinical Efficacy in Novel Tumor Types
The therapeutic potential of EZH2 inhibitors like this compound extends beyond tumors with EZH2 mutations. A key area of investigation is in tumors with inactivating mutations in genes of the SWI/SNF chromatin remodeling complex, such as ARID1A, SMARCA4, and SMARCA2. The SWI/SNF and PRC2 complexes have an antagonistic relationship, and the loss of SWI/SNF function can lead to a dependency on EZH2 activity for survival. This creates a synthetic lethal vulnerability that can be exploited by EZH2 inhibitors.
Tumors with SWI/SNF Complex Mutations
Preclinical studies have demonstrated the efficacy of EZH2 inhibitors in various cancer models with SWI/SNF mutations.
| Tumor Type | Genetic Alteration | EZH2 Inhibitor | Observed Effect | Reference |
| Ovarian Clear Cell Carcinoma | ARID1A mutation | GSK126 | Synthetic lethality, tumor regression | |
| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | SMARCA4/SMARCA2 loss | Tazemetostat | Potent and selective cell killing, anti-tumor effects | |
| Malignant Rhabdoid Tumors | SMARCB1 loss | Tazemetostat | Selective cell killing | |
| Non-Small Cell Lung Cancer (NSCLC) | Dual SMARCA2/SMARCA4 loss | Tazemetostat | EZH2 dependence |
Signaling Pathway: EZH2 and SWI/SNF Antagonism
The diagram below illustrates the antagonistic relationship between the PRC2 and SWI/SNF complexes and the synthetic lethal interaction with EZH2 inhibition in the context of SWI/SNF mutations.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in novel tumor types.
Cell Viability Assay
This protocol determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®[4])
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 10 µM with 1:3 dilutions. Include a DMSO-only control.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
H3K27me3 Inhibition Assay (ELISA-based)
This protocol quantifies the reduction in global H3K27me3 levels in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Histone extraction buffer
-
H3K27me3 ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).
-
Harvest the cells and perform histone extraction according to standard protocols or the kit manufacturer's instructions.
-
Quantify the protein concentration of the histone extracts.
-
Perform the H3K27me3 ELISA according to the kit's protocol. This typically involves coating the plate with histone extracts, incubating with a primary antibody against H3K27me3, followed by a secondary antibody conjugated to an enzyme, and finally adding a substrate to generate a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the H3K27me3 signal to the total histone H3 signal (determined by a parallel ELISA) or total protein input.
-
Calculate the percentage of H3K27me3 inhibition relative to the DMSO control.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) in a suitable buffer, with or without Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 200-300 mg/kg, twice daily).[5] Administer the vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the data for tumor growth inhibition and statistical significance.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating this compound in novel tumor types.
In Vitro Screening Workflow
In Vivo Efficacy and PD Study Workflow
Conclusion and Future Directions
This compound is a promising EZH2 inhibitor with demonstrated preclinical activity in various cancer models. The investigation of this compound in novel tumor types, particularly those with SWI/SNF complex mutations, is strongly supported by the principle of synthetic lethality. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound's therapeutic potential. Future research should focus on identifying predictive biomarkers of response to expand the clinical application of EZH2 inhibitors. Combination strategies, such as with immunotherapy or other epigenetic modifiers, also warrant further investigation to enhance anti-tumor efficacy and overcome potential resistance mechanisms.[6][7] As of late 2025, specific clinical trial data for this compound is not widely published, with another EZH2 inhibitor, PF-06821497, being in a Phase 1 trial for various cancers.[8]
References
- 1. volition.com [volition.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
The EZH2 Inhibitor PF-06726304: A Deep Dive into its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective EZH2 inhibitor, PF-06726304, with a focus on its mechanism of action and its consequential impact on gene expression. This document synthesizes available data to offer a detailed resource for professionals in the fields of oncology, epigenetics, and drug discovery.
Core Mechanism of Action: Selective Inhibition of EZH2
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation mark is associated with transcriptional repression of target genes.
By inhibiting EZH2, this compound effectively reduces the levels of H3K27me3, leading to the de-repression and reactivation of EZH2 target genes. This mechanism is particularly relevant in various cancers where EZH2 is overexpressed or harbors gain-of-function mutations, leading to the silencing of tumor suppressor genes.
Biochemical and Cellular Potency
This compound demonstrates high potency against both wild-type (WT) and mutant forms of EZH2. The following table summarizes its key inhibitory activities.
| Parameter | Target | Value | Reference |
| Ki | Wild-Type EZH2 | 0.7 nM | [1][2] |
| Ki | Y641N Mutant EZH2 | 3.0 nM | [1][2] |
| IC50 | H3K27me3 Inhibition (in Karpas-422 cells) | 15 nM | [1][2] |
| IC50 | Cell Proliferation (in Karpas-422 cells) | 25 nM | [2] |
Impact on Gene Expression: De-repression of EZH2 Target Genes
For instance, treatment of EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell lines with the EZH2 inhibitor GSK126 has been shown to reactivate silenced PRC2 target genes.[3] These genes are often involved in critical cellular processes such as cell cycle regulation, differentiation, and apoptosis. It is highly probable that this compound induces a similar de-repression of EZH2 target genes in sensitive cell lines.
A study on zebrafish embryos exposed to this compound acetate revealed changes in chromatin accessibility at H3K27me3 loci, which were linked to the differential expression of genes involved in metabolic pathways, lipid homeostasis, and adipogenesis at later developmental stages.[4] This suggests that the impact of this compound on gene expression can be context-dependent and influence a variety of biological processes.
Signaling Pathways Modulated by this compound
By inhibiting EZH2, this compound can indirectly modulate various signaling pathways that are regulated by EZH2 target genes. EZH2 has been shown to influence key oncogenic pathways, and its inhibition can therefore lead to the restoration of normal cellular signaling.
Figure 1: Simplified signaling network illustrating the mechanism of this compound action.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline the general methodologies for key assays.
EZH2 Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of EZH2.
Principle: A biotinylated histone H3 peptide substrate is incubated with the EZH2 enzyme complex and a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]-methionine). If EZH2 is active, the radiolabeled methyl group is transferred to the peptide. The reaction mixture is then added to streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated peptide binds to the beads, bringing the radiolabel into close proximity with the scintillant, which results in a detectable light signal. An inhibitor will reduce the signal.
General Protocol:
-
Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl₂.
-
Add the EZH2 enzyme complex, the biotinylated H3 peptide substrate, and varying concentrations of this compound to a microplate.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction by adding S-adenosyl-L-homocysteine.
-
Add streptavidin-coated SPA beads and incubate to allow for binding.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: Workflow for the EZH2 Scintillation Proximity Assay.
Cellular H3K27me3 Inhibition Assay (In-Cell Western)
This assay measures the ability of this compound to reduce H3K27me3 levels within cells.
Principle: Cells are treated with the inhibitor, fixed, and permeabilized. The levels of H3K27me3 and a loading control (e.g., total Histone H3) are detected using specific primary antibodies and fluorescently labeled secondary antibodies. The fluorescence intensity is then quantified.
General Protocol:
-
Seed cells (e.g., Karpas-422) in a 96-well plate and allow them to adhere.
-
Treat the cells with a dilution series of this compound for a specified time (e.g., 72 hours).
-
Fix the cells with formaldehyde, followed by permeabilization with methanol or Triton X-100.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against H3K27me3 and total Histone H3.
-
Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Scan the plate using an infrared imaging system.
-
Normalize the H3K27me3 signal to the total Histone H3 signal and calculate IC50 values.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
General Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Add various concentrations of this compound to the wells.
-
Incubate for a period that allows for multiple cell doublings (e.g., 3-5 days).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Figure 3: Workflow for the MTT Cell Proliferation Assay.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq) in Zebrafish Embryos
This technique is used to identify regions of open chromatin genome-wide, providing insights into how this compound affects the regulatory landscape.
Principle: The hyperactive Tn5 transposase is used to preferentially fragment accessible regions of chromatin and simultaneously ligate sequencing adapters. These fragments are then sequenced to map the accessible chromatin landscape.
General Protocol:
-
Expose zebrafish embryos to this compound acetate at the desired concentration and for the specified duration.
-
Collect and dechorionate the embryos.
-
Dissociate the embryos into a single-cell suspension.
-
Lyse the cells to isolate the nuclei.
-
Perform the transposition reaction by incubating the nuclei with the Tn5 transposase.
-
Purify the transposed DNA fragments.
-
Amplify the library by PCR.
-
Perform paired-end sequencing of the library.
-
Analyze the sequencing data to identify peaks of accessible chromatin and perform differential accessibility analysis between treated and control samples.
Conclusion
This compound is a highly potent and selective EZH2 inhibitor that effectively reduces H3K27me3 levels, leading to the de-repression of EZH2 target genes. Its mechanism of action holds significant therapeutic promise, particularly in cancers driven by EZH2 dysregulation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other EZH2 inhibitors, facilitating a deeper understanding of their impact on gene expression and cellular signaling. Further research, including the generation and public sharing of comprehensive gene expression datasets, will be invaluable in fully elucidating the therapeutic potential of this class of epigenetic modulators.
References
The EZH2 Inhibitor PF-06726304: A Technical Guide for Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-06726304, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), for its application in developmental biology studies. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM) binding site of EZH2, a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation during embryonic development by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity has been implicated in various developmental disorders and cancers. The use of this compound allows for the precise dissection of EZH2's role in various developmental processes.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and activity in various experimental systems.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Wild-Type EZH2) | 0.7 nM | Cell-free assay | [1][2] |
| Ki (Y641N Mutant EZH2) | 3.0 nM | Cell-free assay | [1][2] |
| IC50 (H3K27me3 inhibition) | 15 nM | Karpas-422 cells | [1][2] |
| IC50 (Cell proliferation) | 25 nM | Karpas-422 cells (wild-type EZH2) | [2] |
Table 1: Biochemical and Cellular Potency of this compound
| Concentration | Developmental Effect in Zebrafish (0-5 dpf) | Reference |
| 0.1 µM | No significant phenotypic effect | [3] |
| 1 µM | No significant phenotypic effect | [3] |
| 5 µM | Increased lipid accumulation, altered chromatin status | [4] |
| 25 µM | Phenotypic effects observed | [3] |
| 50 µM | Lethal effect | [3] |
Table 2: Dose-Dependent Effects of this compound Acetate in Zebrafish Embryos
Signaling Pathway
This compound primarily acts by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes. In the context of developmental biology, this has profound effects on cell fate decisions and tissue patterning. For instance, inhibition of EZH2 has been shown to promote the differentiation of human embryonic stem cells into the mesodermal lineage.
Caption: Mechanism of action of this compound in modulating developmental gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in developmental biology studies, with a focus on the zebrafish model.
Zebrafish Embryo Treatment with this compound
This protocol describes the general procedure for exposing zebrafish embryos to this compound to assess its developmental effects.
Materials:
-
Wild-type zebrafish embryos
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2-7.4)
-
This compound acetate
-
Dimethyl sulfoxide (DMSO)
-
Petri dishes
-
Incubator at 28.5°C
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound acetate in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in E3 medium to the desired final concentrations (e.g., 0.1, 1, 5, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them according to standard protocols. For general developmental toxicity, exposure can start from a few hours post-fertilization (hpf).
-
Exposure: Transfer a specific number of healthy, normally developing embryos (e.g., 20-30) into each well of a multi-well plate or a petri dish containing the appropriate working solution or vehicle control.
-
Incubation: Incubate the embryos at 28.5°C in a dark incubator.
-
Observation and Data Collection: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, 120 hpf) under a stereomicroscope. Record developmental milestones, morphological abnormalities (e.g., edema, tail curvature, heart defects), and lethality.
-
Data Analysis: Analyze the collected data to determine dose-response relationships for various endpoints.
Caption: Experimental workflow for treating zebrafish embryos with this compound.
Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) in Zebrafish Embryos
This protocol outlines the key steps for performing ATAC-seq on zebrafish embryos treated with this compound to investigate changes in chromatin accessibility. This method is adapted from published protocols.
Materials:
-
Zebrafish embryos (treated with this compound or vehicle)
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630)
-
Tn5 transposase and tagmentation buffer (e.g., from Illumina Tagment DNA Enzyme and Buffer Kit)
-
DNA purification kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Embryo Collection and Dissociation: Collect embryos at the desired developmental stage (e.g., 50% epiboly, 5.5 hpf, as per Kamstra et al., 2020)[4]. Manually dechorionate and deyolk the embryos. Dissociate the embryonic cells into a single-cell suspension.
-
Nuclei Isolation: Lyse the cells in cold lysis buffer to release the nuclei. Pellet the nuclei by centrifugation.
-
Tagmentation: Resuspend the nuclei in the tagmentation reaction mix containing Tn5 transposase. Incubate to allow for simultaneous fragmentation of DNA in open chromatin regions and ligation of sequencing adapters.
-
DNA Purification: Purify the tagmented DNA using a DNA purification kit.
-
Library Amplification: Amplify the tagmented DNA using PCR with indexed primers to generate the sequencing library.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify regions of open chromatin and compare the chromatin accessibility profiles between this compound-treated and control embryos. This can reveal genes and regulatory elements affected by EZH2 inhibition.
Caption: Workflow for ATAC-seq analysis of this compound-treated zebrafish embryos.
Conclusion
This compound serves as a valuable tool for investigating the role of EZH2 and H3K27me3-mediated gene silencing in a wide array of developmental processes. This guide provides a foundational understanding of its properties and application, enabling researchers to design and execute robust experiments in the field of developmental biology. The provided protocols and diagrams offer a starting point for exploring the intricate epigenetic regulation that governs embryonic development.
References
The EZH2 Inhibitor PF-06726304: A Technical Guide to its Impact on Cancer Stem Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capacities for self-renewal, differentiation, and tumorigenesis, contributing significantly to therapeutic resistance and disease relapse. A promising therapeutic strategy involves targeting the epigenetic regulators that maintain the CSC state. One such target is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). PF-06726304 is a potent and selective small-molecule inhibitor of EZH2. This technical guide consolidates the current understanding of the effects of EZH2 inhibition, and by extension this compound, on cancer stem cell populations. It provides an in-depth overview of the mechanism of action, quantitative effects on CSC markers and functional assays, detailed experimental protocols, and the key signaling pathways involved.
Introduction: this compound and the Role of EZH2 in Cancer Stem Cells
This compound is a selective inhibitor of the EZH2 histone methyltransferase.[1][2][3] EZH2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4] EZH2 is frequently overexpressed in a variety of cancers and plays a crucial role in maintaining the properties of cancer stem cells.[4][5] By inhibiting tumor suppressor genes, EZH2 promotes the expansion and maintenance of CSCs.[4] Therefore, therapeutic targeting of EZH2 with inhibitors like this compound presents a promising approach to eradicate CSCs and overcome cancer recurrence.
Mechanism of Action of this compound on Cancer Stem Cells
This compound, as a selective EZH2 inhibitor, is predicted to impact cancer stem cells primarily through the reactivation of silenced tumor suppressor genes and the modulation of key signaling pathways that govern stemness. The inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, thereby derepressing target genes involved in cell cycle arrest, differentiation, and apoptosis. In the context of CSCs, this can lead to a shift from a self-renewing, undifferentiated state to a more differentiated, non-tumorigenic phenotype.
Quantitative Effects of EZH2 Inhibition on Cancer Stem Cell Populations
While specific data for this compound's effect on cancer stem cells is emerging, studies on other potent and selective EZH2 inhibitors provide valuable insights into its expected activity. The following tables summarize the quantitative effects of EZH2 inhibition on key cancer stem cell parameters.
Table 1: Effect of EZH2 Inhibition on Cancer Stem Cell Marker Expression
| Cancer Type | EZH2 Inhibitor/Method | CSC Marker | Fold Change/Percentage Reduction | Reference |
| Colorectal Cancer | EZH2 Knockdown | CD133+/CD44+ | Reduction from ~43% to ~20.5% | [6] |
| Ovarian Cancer | EZH2 Knockdown | ALDH1A1 | Direct target, expression increased by EZH2 | [4] |
Table 2: Functional Consequences of EZH2 Inhibition on Cancer Stem Cells
| Cancer Type | EZH2 Inhibitor/Method | Functional Assay | Observed Effect | Reference |
| Colorectal Cancer | EZH2 Knockdown | Tumorsphere Formation | ~50% reduction in number, ~75% reduction in size | [4] |
| Epidermal Squamous Carcinoma | GSK126, EPZ-6438 | Sphere Formation | Decreased sphere formation capacity | [4] |
| Glioma | GSK126 | Sphere Formation | Decreased sphere formation capacity | [7] |
| Colorectal Cancer | EZH2 Knockdown | In vivo Tumorigenicity | Strongly impaired tumor-initiating capacity | [6] |
Key Signaling Pathways Modulated by this compound in Cancer Stem Cells
EZH2 inhibition by this compound is expected to impact signaling pathways critical for the maintenance of cancer stem cells, most notably the Wnt/β-catenin and Notch pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a fundamental regulator of stem cell self-renewal.[8][9] EZH2 has been shown to maintain the activity of this pathway in cancer stem cells. Inhibition of EZH2 leads to the upregulation of cell cycle inhibitors like p21cip1, which in turn can inactivate the Wnt/β-catenin pathway, leading to a reduction in the expression of its target genes such as c-Myc and β-catenin itself.[4][6][10]
Notch Signaling Pathway
The Notch signaling pathway is another critical regulator of stem cell fate.[4] EZH2 can directly bind to the promoter of NOTCH1 and activate its transcription, independent of its histone methyltransferase activity in some contexts.[11][12] This leads to the expansion of the cancer stem cell pool. Inhibition of EZH2 can, therefore, reduce Notch1 signaling, leading to a decrease in CSC self-renewal.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on cancer stem cells.
Cancer Stem Cell Marker Analysis by Flow Cytometry
This protocol outlines the procedure for identifying and quantifying CSC populations based on cell surface marker expression.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from either cultured cancer cell lines or dissociated tumor tissue.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined duration (e.g., 72 hours).
-
Antibody Staining: Harvest and wash the cells. Incubate the cells with fluorochrome-conjugated primary antibodies specific for CSC markers (e.g., CD133, CD44) and appropriate isotype controls in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the live cell population and then quantify the percentage of cells expressing the CSC markers of interest.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent culture conditions.[13][14][15][16]
Protocol:
-
Cell Plating: Prepare a single-cell suspension and plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF, and the desired concentration of this compound or vehicle control.
-
Incubation: Culture the cells for 7-14 days to allow for tumorsphere formation.
-
Quantification: Count the number of tumorspheres (typically >50 µm in diameter) and measure their size using a microscope with an ocular micrometer. The tumorsphere formation efficiency can be calculated as (number of tumorspheres / number of cells seeded) x 100%.
Conclusion and Future Directions
This compound, as a potent and selective EZH2 inhibitor, holds significant promise for the targeting of cancer stem cell populations. The preclinical data from other EZH2 inhibitors strongly suggest that this compound will be effective in reducing the proportion of CSCs, inhibiting their self-renewal capacity, and sensitizing tumors to conventional therapies. The primary mechanisms of action are through the derepression of tumor suppressor genes and the modulation of key developmental pathways such as Wnt/β-catenin and Notch.
Future research should focus on elucidating the specific effects of this compound across a broader range of cancer types and in patient-derived xenograft models. Further investigation into the precise molecular mechanisms and potential resistance pathways will be crucial for the successful clinical development of this and other EZH2 inhibitors for the eradication of cancer stem cells. Combination therapies of this compound with standard chemotherapy or other targeted agents may provide a synergistic effect and a more durable clinical response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting EZH2 regulates the biological characteristics of glioma stem cells via the Notch1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hubrecht.eu [hubrecht.eu]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. EZH2 promotes colorectal cancer stem-like cell expansion by activating p21cip1-Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EZH2 expands breast stem cells through activation of NOTCH1 signaling [cancer.fr]
- 12. pnas.org [pnas.org]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Tumorsphere Formation Assay: A Cancer Stem-Like Cell Characterization in Pediatric Brain Cancer Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Tumorsphere Formation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-06726304 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27).[4] This methylation event leads to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The described methods include a biochemical assay to determine the direct inhibitory effect on EZH2 enzymatic activity, a cellular assay to measure the inhibition of H3K27 trimethylation in a cellular context, and a cell proliferation assay to assess the antiproliferative effects of the compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the methyltransferase activity of EZH2. By blocking EZH2, this compound prevents the trimethylation of H3K27 (H3K27me3). This reduction in a key repressive histone mark leads to the de-repression of EZH2 target genes, which can include tumor suppressor genes. The subsequent changes in gene expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the key in vitro potency and activity data for this compound.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Wild-Type EZH2 | 0.7 nM | [1][2] |
| Ki | Y641N Mutant EZH2 | 3.0 nM | [1][2] |
| IC50 | H3K27me3 Inhibition (Karpas-422 cells) | 15 nM | [1][2] |
| IC50 | Cell Proliferation (Karpas-422 cells) | 25 nM | [2] |
Experimental Protocols
EZH2 Biochemical Assay (Chemiluminescent)
This protocol describes a biochemical assay to determine the IC50 value of this compound against the EZH2 complex. The assay measures the amount of S-adenosyl-L-homocysteine (SAH) produced, which is proportional to the methyltransferase activity.
Materials:
-
Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex
-
Histone H3 peptide (1-21) substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 1 mM PMSF)
-
Detection antibody (anti-H3K27me3)
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 25 µL of Assay Buffer containing the EZH2 complex to each well of the microplate.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add 10 µL of the Histone H3 peptide substrate.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of SAM to each well.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a suitable stop solution.
-
Add 50 µL of the primary antibody (anti-H3K27me3) diluted in a suitable blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with a wash buffer (e.g., TBS-T).
-
Add 50 µL of the HRP-labeled secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular H3K27me3 Quantification Assay (High-Content Imaging)
This protocol details a cell-based assay to measure the effect of this compound on global H3K27me3 levels using immunofluorescence and high-content imaging.
Materials:
-
Karpas-422 (or other suitable lymphoma cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Formaldehyde
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against H3K27me3
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Black, clear-bottom 96-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed Karpas-422 cells into a 96-well imaging plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO vehicle control.
-
Cell Fixation and Permeabilization:
-
Gently remove the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.25% Triton X-100 in PBS and incubate for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.
-
Calculate the average H3K27me3 intensity for each treatment condition and normalize to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTS Assay)
This protocol describes an MTS-based assay to evaluate the effect of this compound on the proliferation of cancer cells.
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Standard 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Karpas-422 cells into a 96-well plate at a density of 5 x 103 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing a serial dilution of this compound to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the activity of the EZH2 inhibitor, this compound. These protocols can be adapted for the evaluation of other EZH2 inhibitors and are suitable for both basic research and drug discovery applications. Careful execution of these experiments will yield reliable and reproducible data on the biochemical potency, cellular mechanism of action, and antiproliferative effects of compounds targeting the EZH2 pathway.
References
Application Notes and Protocols for PF-06726304 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma. This compound inhibits both wild-type and mutant forms of EZH2, leading to a reduction in global H3K27me3 levels, de-repression of target genes, and subsequent inhibition of tumor cell proliferation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, with a focus on dosing, administration, and evaluation of efficacy and pharmacodynamics.
Data Presentation
The following table summarizes the quantitative data for this compound from in vivo studies in a diffuse large B-cell lymphoma (DLBCL) xenograft mouse model (Karpas-422).
| Parameter | 30 mg/kg | 100 mg/kg | 200 mg/kg | 300 mg/kg |
| Administration Route | Oral | Oral | Oral | Oral |
| Dosing Schedule | BID (Twice Daily) | BID (Twice Daily) | BID (Twice Daily) | BID (Twice Daily) |
| Treatment Duration | 20 Days | 20 Days | 20 Days | 20 Days |
| Mouse Model | Female SCID Beige | Female SCID Beige | Female SCID Beige | Female SCID Beige |
| Tumor Model | Karpas-422 (DLBCL) | Karpas-422 (DLBCL) | Karpas-422 (DLBCL) | Karpas-422 (DLBCL) |
| Efficacy | Dose-dependent antitumor activity | Dose-dependent antitumor activity | Tumor growth inhibition | Sustained tumor regression |
| Pharmacodynamics | Reduction in intratumoral H3K27me3 | Significant reduction in intratumoral H3K27me3 | Robust reduction in intratumoral H3K27me3 | Robust reduction in intratumoral H3K27me3 |
| Toxicity | Not reported | Not reported | No significant toxicity observed | No significant toxicity observed |
Note: Specific quantitative values for tumor growth inhibition (TGI) and pharmacokinetic parameters are not publicly available in the primary literature. The efficacy is described qualitatively based on the available data.[1][2][4]
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the EZH2 signaling pathway.
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
For a final dosing solution, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL).
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
Prepare the formulation fresh daily.
Karpas-422 Xenograft Mouse Model
Materials:
-
Karpas-422 human diffuse large B-cell lymphoma cell line
-
RPMI-1640 medium with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female SCID beige mice
-
Sterile PBS
-
Syringes and needles (27G or smaller)
-
Calipers
Protocol:
-
Culture Karpas-422 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase. Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers with the formula: Tumor Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as a general indicator of toxicity.
In Vivo Dosing and Efficacy Evaluation
Protocol:
-
Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 200 mg/kg, BID). The volume of administration is typically 10 mL/kg.
-
Continue treatment for the specified duration (e.g., 20 days).
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a xenograft mouse model.
Dosage Selection Logic
Caption: Logical flowchart for selecting an appropriate dosage of this compound for in vivo studies.
References
- 1. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions of PF-06726304: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of PF-06726304, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental outcomes in both in vitro and in vivo studies. This guide includes detailed protocols, solubility data, stability information, and safety precautions for handling this compound.
Introduction to this compound
This compound is a small molecule inhibitor that competitively targets the S-adenosyl-L-methionine (SAM) binding site of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[2] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[2] this compound has demonstrated potent inhibition of both wild-type and mutant forms of EZH2, leading to the inhibition of cancer cell proliferation and tumor growth.[1][2][6]
Signaling Pathway of EZH2 Inhibition
References
Application Notes and Protocols for PF-06726304 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of PF-06726304, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), in preclinical xenograft models. This document is intended to guide researchers in designing and executing in vivo efficacy studies to evaluate the anti-tumor activity of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that competitively targets the S-adenosyl-L-methionine (SAM) binding site of EZH2, a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3] this compound has demonstrated robust anti-tumor activity in preclinical models, particularly in hematological malignancies such as diffuse large B-cell lymphoma (DLBCL).[1]
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2.[1] This inhibition leads to a global reduction in H3K27me3 levels, a key pharmacodynamic biomarker. The decrease in this repressive histone mark results in the derepression of PRC2 target genes, including tumor suppressor genes, which in turn can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its in vivo efficacy in a Karpas-422 diffuse large B-cell lymphoma xenograft model.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EZH2 (Wild-Type) Kᵢ | - | 0.7 nM | [1] |
| EZH2 (Y641N Mutant) Kᵢ | - | 3.0 nM | [1] |
| H3K27me3 Inhibition IC₅₀ | Karpas-422 | 15 nM | [1] |
| Cell Proliferation IC₅₀ | Karpas-422 | 25 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Karpas-422 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | H3K27me3 Reduction in Tumor (%) | Reference |
| Vehicle Control | - | BID, Oral Gavage | 0 | Not Reported | 0 | [4] |
| This compound | 200 | BID, Oral Gavage | Significant Inhibition | Not Reported | Robust Reduction | [4] |
| This compound | 300 | BID, Oral Gavage | Significant Inhibition | Not Reported | Robust Reduction | [4] |
Note: Detailed time-course data for tumor volume and body weight was not available in the public domain. "Significant Inhibition" and "Robust Reduction" are based on descriptive reports. Researchers should generate their own time-course data.
Experimental Protocols
I. Cell Culture and Preparation for Implantation
Materials:
-
Karpas-422 (or other suitable) cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Culture Karpas-422 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to achieve the desired cell concentration (e.g., 1 x 10⁷ cells/100 µL).
-
Keep the cell suspension on ice until injection to prevent the Matrigel® from solidifying.
II. Subcutaneous Xenograft Tumor Implantation
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
27-30 gauge needles and 1 mL syringes
-
Electric clippers
-
Disinfectant (e.g., 70% ethanol)
-
Heating pad for recovery
Protocol:
-
Anesthetize the mice using an approved institutional protocol.
-
Shave a small area on the right flank of each mouse.
-
Cleanse the injection site with 70% ethanol.
-
Gently pinch the skin to create a tent and subcutaneously inject 100 µL of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Observe the animals regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
III. Formulation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or other homogenization equipment
-
Balance and weigh boats
-
Sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the desired doses (e.g., 200 mg/kg and 300 mg/kg).
-
Prepare the 0.5% CMC-Na vehicle by dissolving the appropriate amount of CMC-Na in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage twice daily (BID). The volume administered is typically 10 mL/kg of body weight.
-
Continue treatment for the planned duration of the study (e.g., 20 days).[4]
IV. Monitoring and Data Collection
Protocol:
-
Tumor Volume: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at selected time points, tumors and/or surrogate tissues can be collected to assess the levels of H3K27me3 by methods such as Western blot or immunohistochemistry to confirm target engagement.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if there are signs of excessive toxicity, in accordance with institutional guidelines.
Visualizations
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a subcutaneous xenograft study.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potency of the EZH2 Inhibitor PF-06726304 in Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3).[3][4] This methylation mark leads to chromatin compaction and transcriptional silencing of target genes, including numerous tumor suppressors.[4] Overexpression and hyperactivity of EZH2 are implicated in the progression of various cancers, making it a key therapeutic target.[3][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound.[6] It quantifies the concentration of the inhibitor required to reduce a specific biological activity by 50%.[6] Determining the IC50 is essential for comparing the efficacy of different drugs and for making informed decisions in cancer drug development.[6] This document provides detailed protocols for measuring both the antiproliferative and mechanistic IC50 of this compound in cancer cell lines.
Mechanism of Action of this compound
EZH2, as part of the PRC2 complex, transfers a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting H3K27me3 mark is a key signal for gene repression. In many cancers, the overexpression or mutation of EZH2 leads to aberrant silencing of tumor suppressor genes, which in turn promotes uncontrolled cell proliferation and survival.[3][4] this compound selectively binds to EZH2, blocking its methyltransferase activity. This inhibition prevents the trimethylation of H3K27, leading to the reactivation of tumor suppressor gene expression and subsequent anti-tumor effects, such as cell cycle arrest and apoptosis.[7]
Figure 1. Mechanism of action of this compound as an EZH2 inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through both biochemical and cell-based assays. The table below summarizes key potency values.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Wild-Type EZH2 (cell-free) | 0.7 nM | [1][2] |
| Ki | Y641N Mutant EZH2 (cell-free) | 3.0 nM | [1][2] |
| IC50 (H3K27me3) | Karpas-422 (Diffuse Large B-cell Lymphoma) | 15 nM | [1][2] |
| IC50 (Proliferation) | Karpas-422 (Diffuse Large B-cell Lymphoma) | 25 nM | [1] |
Experimental Protocols
Protocol 1: Measuring Antiproliferative IC50 in Cancer Cells
This protocol describes a general method for determining the IC50 of this compound based on cell viability. It is applicable to various cancer cell lines and commonly uses reagents like MTT, WST-1, or luminescent ATP assays (e.g., CellTiter-Glo®).[8][9][10]
Workflow:
Figure 2. Workflow for determining antiproliferative IC50.
Materials:
-
Cancer cell line of interest (e.g., Karpas-422, MCF-7)
-
Complete cell culture medium
-
96-well clear or white-walled tissue culture plates
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® 2.0 Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: a. Harvest cells during their logarithmic growth phase.[9] b. Count the cells and adjust the concentration to the desired density (e.g., 1,000-10,000 cells/well, optimize for cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[9] d. Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Preparation: a. Prepare a serial dilution of this compound in complete culture medium. An 8- to 11-point dilution series is recommended, spanning a range from low nanomolar to high micromolar to capture the full dose-response curve. b. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.5%).
-
Cell Treatment: a. Carefully add the prepared drug dilutions to the corresponding wells. For a 100 µL starting volume, adding 10-25 µL of a concentrated drug solution is common. Adjust volumes to achieve the final desired concentrations. b. Add the vehicle control solution to the control wells. c. Include wells with medium only as a background control.
-
Incubation: a. Return the plate to the incubator (37°C, 5% CO₂) for a period of 72 to 120 hours. The incubation time should be optimized based on the cell line's doubling time.[6]
-
Viability Assay (Example using MTT): a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9] b. Incubate for 4 hours at 37°C until formazan crystals form.[9] c. Carefully aspirate the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] e. Shake the plate gently for 10 minutes at room temperature.[9]
-
Signal Measurement: a. Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: a. Subtract the background absorbance (media only) from all wells. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the log-transformed concentration of this compound. d. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.[6]
Protocol 2: Measuring Mechanistic IC50 for H3K27me3 Inhibition
This protocol is adapted from methods used to specifically measure the inhibition of H3K27 trimethylation by this compound in cells, providing a direct measure of its on-target activity.[2] An ELISA-based method is commonly used for this purpose.
Workflow:
Figure 3. Workflow for H3K27me3 inhibition ELISA.
Materials:
-
Karpas-422 cell line (or other sensitive line)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well V-bottom plates for cell culture
-
This compound (stock solution in DMSO)
-
Acid extraction solution
-
Neutralization buffer
-
H3K27me3 ELISA Kit (containing coated plates, antibodies, wash buffer, substrate, and stop solution)
-
Plate shaker
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed Karpas-422 cells in a 96-well V-bottom plate at a density of ~2,500 cells/well in 100 µL of medium.[2] b. Prepare serial dilutions of this compound in culture medium. c. Add 25 µL of the diluted compound to the cell plates. The final DMSO concentration should be kept constant and low (e.g., 0.5%).[2] d. Incubate the plates for 72 hours at 37°C and 5% CO₂.[2]
-
Cell Lysis: a. After incubation, centrifuge the plates (e.g., 2000 rpm for 5 minutes).[2] b. Remove the supernatant (medium). c. Add 100 µL of acid extraction solution to each well to lyse the cells.[2] d. Shake the plates for 50 minutes at 4°C.[2]
-
Neutralization: a. Add 38 µL of neutralization buffer to each well.[2] b. At this stage, plates can be frozen at -80°C for later processing if needed.[2]
-
ELISA Assay: a. Thaw the lysate plates and transfer an appropriate volume (e.g., 50 µL) to the ELISA plate provided in the kit. b. Incubate the ELISA plate for ~2.5 hours at room temperature with gentle shaking.[2]
-
Incubation & Washing: a. Wash the plate multiple times (e.g., 7 times with 300 µL/well) with 1x wash buffer.[2] b. Add the detection antibody as per the kit's instructions and incubate. c. Repeat the washing steps.
-
Signal Development: a. Add 100 µL of TMB substrate reagent to each well and incubate for ~5 minutes in the dark.[2] b. Add 100 µL of stop solution to terminate the reaction.[2]
-
Data Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm). b. Calculate the percentage of H3K27me3 inhibition relative to the vehicle-treated control. c. Plot the % inhibition against the log-transformed concentration of this compound and fit the curve using non-linear regression to determine the mechanistic IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. news-medical.net [news-medical.net]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 4.8. Cell Viability Assay and IC50 Values [bio-protocol.org]
Application Notes and Protocols for PF-06726304 Treatment in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to transcriptional repression of target genes. In several types of lymphoma, particularly those originating from the germinal center B-cell (GCB), such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), EZH2 is frequently overexpressed or harbors gain-of-function mutations. These alterations result in aberrant gene silencing, promoting cell proliferation and survival. This compound, by inhibiting EZH2, leads to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in lymphoma cells, making it a promising therapeutic agent.[1][2]
These application notes provide a summary of the quantitative effects of this compound on lymphoma cell lines and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in representative lymphoma cell lines.
Table 1: Biochemical and Cellular Activity of this compound [1][3][4]
| Parameter | Target/Cell Line | EZH2 Status | IC50 / Ki Value |
| Ki | Wild-Type EZH2 (cell-free) | Wild-Type | 0.7 nM |
| Ki | Y641N Mutant EZH2 (cell-free) | Mutant | 3.0 nM |
| IC50 (H3K27me3 Inhibition) | Karpas-422 (GCB-DLBCL) | Wild-Type | 15 nM |
| IC50 (Cell Proliferation) | Karpas-422 (GCB-DLBCL) | Wild-Type | 25 nM |
Note: Data for a broader range of lymphoma cell lines with varying EZH2 mutation statuses for this compound is not extensively published. However, studies with other selective EZH2 inhibitors like GSK126 have shown that cell lines with EZH2 mutations (e.g., SU-DHL-6, WSU-DLCL2) are generally more sensitive to inhibition.[5]
Signaling Pathway
EZH2 inhibition by this compound reverses the hypermethylation of H3K27, leading to the transcriptional derepression of PRC2 target genes. Many of these genes are tumor suppressors that regulate critical cellular processes such as the cell cycle and apoptosis.
Caption: EZH2 inhibition by this compound reverses gene silencing.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is for determining the viability of lymphoma cell lines after treatment with this compound by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines (e.g., Karpas-422, SU-DHL-6, DoHH2, RL)
-
RPMI-1640 medium with 10% FBS and antibiotics
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed lymphoma cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of culture medium.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to recover.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. Add 20 µL of the diluted compound to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for 72-144 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.
Caption: Workflow for assessing cell viability after this compound treatment.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in lymphoma cells treated with this compound using flow cytometry.
Materials:
-
Lymphoma cell lines
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed lymphoma cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and treat with this compound (e.g., at 1x, 5x, and 10x the proliferation IC50) for 48-72 hours. Include a DMSO vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blot for H3K27me3 and Apoptosis Markers
This protocol is for detecting changes in global H3K27me3 levels and the expression of apoptosis-related proteins after this compound treatment.
Materials:
-
Lymphoma cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-cleaved PARP, anti-BCL2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat lymphoma cells with this compound at various concentrations for 48-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., total H3 for H3K27me3, GAPDH or β-actin for other proteins).
Caption: General workflow for Western blot analysis.
Disclaimer
These protocols and application notes are intended for research use only. Researchers should optimize the protocols for their specific cell lines and experimental conditions. It is recommended to consult the original research articles for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for PF-06726304 in Neuroblastoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk cases.[1][2] Epigenetic dysregulation is increasingly recognized as a key driver of neuroblastoma tumorigenesis.[1][2] One critical epigenetic regulator is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Overexpression of EZH2 in neuroblastoma is associated with poor prognosis, making it a compelling therapeutic target.[3]
PF-06726304 is a potent and selective small molecule inhibitor of EZH2. It competitively inhibits the binding of S-adenosyl-L-methionine (SAM) to EZH2, thereby preventing the methylation of H3K27. This compound has demonstrated robust anti-tumor activity in preclinical models of other cancers, such as lymphoma.[4][5] While direct studies of this compound in neuroblastoma are emerging, its mechanism of action strongly suggests its potential as a therapeutic agent for this malignancy. These application notes provide a comprehensive guide for utilizing this compound in neuroblastoma research models, based on its known properties and established protocols for other EZH2 inhibitors in this context.
Mechanism of Action and Signaling Pathway
This compound targets the enzymatic activity of EZH2, a histone methyltransferase. In neuroblastoma, particularly in MYCN-amplified subtypes, EZH2 is often overexpressed and plays a crucial role in maintaining a malignant phenotype by suppressing tumor suppressor genes and genes involved in neuronal differentiation.[3][6] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels. This epigenetic mark's removal can reactivate the expression of silenced tumor suppressor genes, induce apoptosis, and promote neuronal differentiation, thereby inhibiting neuroblastoma cell growth.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and the expected effects on neuroblastoma cell lines based on data from analogous EZH2 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| Wild-Type EZH2 | Ki | 0.7 nM | [4][5] |
| Y641N Mutant EZH2 | Ki | 3.0 nM | [4][5] |
| H3K27me3 in Karpas-422 cells | Cellular Assay | 15 nM | [4][5] |
| Proliferation of Karpas-422 cells | Cell Viability | 25 nM | [4] |
Table 2: Expected Anti-proliferative Effects of this compound on Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Expected IC50 (72h) |
| SK-N-BE(2) | Amplified | 50 - 200 nM |
| NGP | Amplified | 75 - 250 nM |
| KELLY | Amplified | 100 - 300 nM |
| SK-N-AS | Non-amplified | > 1 µM |
| SH-SY5Y | Non-amplified | > 1 µM |
Note: The expected IC50 values are hypothetical and based on the known potency of this compound and published data for other EZH2 inhibitors in neuroblastoma cell lines.[3][7]
Experimental Protocols
In Vitro Studies
1. Cell Culture
Neuroblastoma cell lines (e.g., SK-N-BE(2), NGP, KELLY for MYCN-amplified; SK-N-AS, SH-SY5Y for MYCN-non-amplified) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of neuroblastoma cells.
-
Materials: 96-well plates, neuroblastoma cells, complete medium, this compound (dissolved in DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent.
-
Procedure:
-
Seed 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Record luminescence and calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
-
3. Western Blot Analysis for H3K27me3 Modulation
This protocol is to confirm the on-target effect of this compound by measuring the levels of H3K27me3.
-
Materials: Neuroblastoma cells, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-H3K27me3, anti-total H3, anti-EZH2, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in lysis buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
-
In Vivo Studies
1. Neuroblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model to evaluate the in vivo efficacy of this compound.
-
Materials: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), SK-N-BE(2) cells, Matrigel, this compound, vehicle solution.
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 SK-N-BE(2) cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100-300 mg/kg, orally, twice daily) or vehicle to the respective groups.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
-
Table 3: Hypothetical In Vivo Efficacy of this compound in a SK-N-BE(2) Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Mean Tumor Volume Change (%) |
| Vehicle | - | + 450% |
| This compound | 100 | + 150% |
| This compound | 200 | - 20% (Tumor Regression) |
| This compound | 300 | - 50% (Tumor Regression) |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary.[4]
Conclusion
This compound is a promising EZH2 inhibitor with the potential for significant anti-tumor activity in neuroblastoma. The protocols and data presented here provide a framework for researchers to investigate its efficacy in relevant preclinical models. By targeting a key epigenetic vulnerability in neuroblastoma, this compound represents a novel therapeutic strategy that warrants further investigation to improve outcomes for children with this devastating disease.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06726304 in Gene Silencing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][2][4] These application notes provide detailed information and protocols for utilizing this compound as a tool to study EZH2-mediated gene silencing and to explore its therapeutic potential.
Mechanism of Action
This compound competitively inhibits the S-adenosylmethionine (SAM)-binding site of EZH2, thereby preventing the transfer of methyl groups to its histone substrate. This leads to a dose-dependent reduction in global H3K27me3 levels, resulting in the de-repression of EZH2 target genes.[5] This targeted inhibition allows for the precise investigation of EZH2's role in various biological processes, including cell differentiation, proliferation, and oncogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.
| Parameter | Value | Cell Line/Enzyme | Reference |
| Ki (WT EZH2) | 0.7 nM | Wild-Type EZH2 | [1][5][6] |
| Ki (Y641N EZH2) | 3.0 nM | Y641N Mutant EZH2 | [1][5][6] |
| IC50 (H3K27me3) | 15 nM | Karpas-422 | [1][5][6] |
| IC50 (Proliferation) | 25 nM | Karpas-422 | [6] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Dosage | Animal Model | Outcome | Reference |
| Tumor Growth Inhibition | 200 and 300 mg/kg (BID) | Karpas-422 Xenograft | Significant tumor growth inhibition and modulation of downstream biomarkers. | [6] |
| Pharmacodynamic Effects | 30, 100, 300 mg/kg (oral) | Female SCID beige mice | Dose-dependent de-repression of EZH2 target genes. | [5] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: EZH2-mediated gene silencing pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying gene silencing using this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of H3K27 Methylation in Cultured Cells
This protocol describes a method to assess the dose-dependent effect of this compound on H3K27me3 levels in a cell line of interest.
Materials:
-
Cell line of interest (e.g., Karpas-422, a diffuse large B-cell lymphoma line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO, see preparation notes)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only (DMSO) control.
-
Treatment: The following day, replace the medium with the prepared this compound-containing medium or vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Develop the blot using an ECL substrate and image the results.
-
Data Analysis: Quantify the band intensities for H3K27me3 and normalize to total Histone H3. Plot the normalized H3K27me3 levels against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Target Gene De-repression by RT-qPCR
This protocol outlines the steps to measure changes in the expression of known EZH2 target genes following treatment with this compound.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions containing cDNA, primers for the target gene or housekeeping gene, and qPCR master mix. b. Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Cell Proliferation Assay
This protocol details how to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 3-5 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 for proliferation.
Compound Handling and Storage
-
Solubility: this compound is soluble in DMSO.[5] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and dilute it further in culture medium to the final desired concentrations.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use.[6] Researchers should follow all applicable laboratory safety guidelines when handling this compound. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinases regulate epigenetic gene silencing through phosphorylation of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PF-06726304 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers.[1][2][3] Inhibition of EZH2 leads to the de-repression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. While this compound has shown robust anti-tumor activity as a single agent in preclinical models, its therapeutic potential can be significantly enhanced through rational combination with other anti-cancer agents.[1][2] This document provides detailed application notes and protocols for investigating this compound in combination with other cancer drugs, drawing upon available preclinical and clinical data for EZH2 inhibitors.
Note: Preclinical and clinical data for this compound in combination therapies are limited. The following protocols and rationales are based on studies with other selective EZH2 inhibitors, such as tazemetostat, and established mechanisms of action. Researchers should adapt these protocols based on their specific experimental models and endpoints.
I. Combination with CDK4/6 Inhibitors (e.g., Palbociclib)
Rationale
The combination of an EZH2 inhibitor like this compound with a CDK4/6 inhibitor such as palbociclib is a promising strategy, particularly in cancers where both the PRC2 and CDK4/6 pathways are key drivers of proliferation, such as in certain leukemias and solid tumors. EZH2 inhibition can induce cell cycle arrest, which may synergize with the G1-S phase blockade mediated by CDK4/6 inhibitors.[4][5] This dual targeting of cell cycle regulation at different checkpoints can lead to a more profound and sustained anti-proliferative effect.
Preclinical Data Summary (Representative EZH2 Inhibitor - Tazemetostat)
A clinical trial (NCT05627232) is currently investigating the combination of the EZH2 inhibitor tazemetostat with the CDK4/6 inhibitor palbociclib and chemotherapy (CPX-351) in relapsed/refractory Acute Myeloid Leukemia (AML).[6][7][8] The rationale is to use palbociclib to induce cell cycle re-entry of AML cells, potentially sensitizing them to the DNA damaging effects of chemotherapy, which is further enhanced by the chromatin-modifying effects of tazemetostat.[6][7]
| Drug Combination | Cancer Type | Model | Key Findings | Reference |
| Tazemetostat + Palbociclib + CPX-351 | AML | Clinical Trial (Phase 1) | To determine the maximum tolerated dose and preliminary efficacy. Aims to assess if palbociclib-induced cell cycle re-entry enhances the effects of tazemetostat and chemotherapy. | [6][7] |
Experimental Protocol: In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and palbociclib on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., AML, breast cancer)
-
This compound (dissolved in DMSO)
-
Palbociclib (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and palbociclib. A 7x7 matrix is recommended, with concentrations spanning the known IC50 values of each drug.
-
Treatment: Treat the cells with the drug combinations for a period equivalent to at least two cell doubling times (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
Caption: Combined inhibition of EZH2 and CDK4/6 pathways.
II. Combination with HER2-Targeted Therapy (e.g., Tucatinib)
Rationale
In HER2-positive (HER2+) breast cancer, there is a potential for synergistic activity between EZH2 inhibitors and HER2-targeted therapies. EZH2 is often overexpressed in HER2+ breast cancer and can contribute to therapeutic resistance.[9][10] Combining this compound with a HER2 inhibitor like tucatinib could overcome resistance mechanisms and lead to more durable responses. Tucatinib is a highly selective HER2 tyrosine kinase inhibitor with demonstrated activity in heavily pretreated patients, including those with brain metastases.[9][10]
Preclinical Data Summary (Hypothetical Combination)
While no direct preclinical data for this compound in combination with tucatinib is available, the scientific rationale supports such a combination.
| Drug Combination | Cancer Type | Model | Potential Key Findings |
| This compound + Tucatinib | HER2+ Breast Cancer | In vitro (cell lines), In vivo (xenografts) | Synergistic inhibition of cell proliferation, induction of apoptosis, and overcoming acquired resistance to HER2-targeted therapy. |
Experimental Protocol: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with tucatinib in a HER2+ breast cancer xenograft model.
Materials:
-
HER2+ breast cancer cell line (e.g., BT-474, SK-BR-3)
-
Immunocompromised mice (e.g., NOD-SCID)
-
This compound (formulated for oral gavage)
-
Tucatinib (formulated for oral gavage)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously implant HER2+ breast cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Tucatinib alone, this compound + Tucatinib).
-
Treatment Administration: Administer drugs orally according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and assess for statistical significance between groups.
Signaling Pathway and Experimental Workflow
Caption: Dual targeting of HER2 and EZH2 pathways.
III. Combination with Chemotherapy (e.g., Cisplatin, Doxorubicin/Ara-C)
Rationale
EZH2 inhibitors can enhance the efficacy of conventional chemotherapy by modulating chromatin structure and sensitizing cancer cells to DNA-damaging agents.[11][12] By promoting a more open chromatin state, this compound may increase the accessibility of DNA to chemotherapeutic agents, thereby augmenting their cytotoxic effects.[11] This combination strategy is being explored in various cancers, including AML and solid tumors like lung, ovarian, and breast cancer.[11][12]
Preclinical Data Summary (Representative EZH2 Inhibitor - GSK126)
Preclinical studies have shown that the EZH2 inhibitor GSK126 enhances the anti-leukemic effects of doxorubicin and cytarabine (Ara-C) in AML models.[11] This combination led to increased DNA damage, apoptosis, and prolonged survival in mouse models.[11]
| Drug Combination | Cancer Type | Model | Key Findings | Reference |
| GSK126 + Doxorubicin/Ara-C | AML | In vitro (THP-1 cells), In vivo (NRG mice) | Enhanced DNA damage and apoptosis in S-phase enriched cells. Increased suppression of leukemia burden and prolonged survival in mice. | [11] |
| EZH2 inhibitors + Cisplatin | Lung, Ovarian, Breast Cancer | Preclinical review | Synergistic action by overcoming cisplatin resistance mechanisms. | [12] |
Experimental Protocol: In Vitro Chemosensitization Assay
Objective: To determine if this compound can sensitize cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent
-
Flow cytometer and apoptosis detection kit (e.g., Annexin V/PI)
Procedure:
-
Pre-treatment (optional): Pre-treat cells with a non-toxic concentration of this compound for 24-48 hours to allow for chromatin remodeling.
-
Co-treatment: Add increasing concentrations of the chemotherapeutic agent to the pre-treated and control cells.
-
Incubation: Incubate for an additional 48-72 hours.
-
Viability and Apoptosis Assessment: Measure cell viability and quantify the percentage of apoptotic cells by flow cytometry.
-
Data Analysis: Compare the IC50 values of the chemotherapeutic agent with and without this compound pre-treatment. A significant reduction in the IC50 indicates chemosensitization.
Experimental Workflow
Caption: In vitro workflow for assessing chemosensitization.
IV. Combination with Immunotherapy (e.g., Immune Checkpoint Inhibitors)
Rationale
Epigenetic modulation by EZH2 inhibitors can enhance the efficacy of immunotherapy by altering the tumor microenvironment and increasing tumor cell immunogenicity.[13][14] this compound may upregulate the expression of tumor-associated antigens and MHC class I molecules, making cancer cells more visible to the immune system. Furthermore, EZH2 inhibition can modulate the function of immune cells, potentially reducing the population of immunosuppressive cells and enhancing the activity of cytotoxic T lymphocytes.[14]
Preclinical Data Summary (Representative EZH2 Inhibitor - Tazemetostat)
Preclinical studies have shown that tazemetostat can improve the efficacy of anti-CD19 CAR-T cell therapy in B-cell lymphoma by upregulating genes related to immune cell adhesion and activation.[13] Combining EZH2 inhibitors with immune checkpoint inhibitors is an active area of investigation.[14]
| Drug Combination | Cancer Type | Model | Key Findings | Reference |
| Tazemetostat + Anti-CD19 CAR-T | B-cell Lymphoma | In vitro, In vivo | Enhanced CAR-T cell activation, expansion, and tumor infiltration. Increased avidity of CAR-T cells to tumor cells. | [13] |
| EZH2 inhibitors + Immune Checkpoint Inhibitors | Various Cancers | Preclinical review | Potential to increase tumor immunogenicity and overcome resistance to immunotherapy. | [14] |
Experimental Protocol: In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy and immune-modulating effects of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (or isotype control)
-
Flow cytometer and antibodies for immune cell profiling
-
ELISA kits for cytokine analysis
Procedure:
-
Tumor Implantation: Subcutaneously implant syngeneic tumor cells into the flank of immunocompetent mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups (Vehicle + Isotype, this compound + Isotype, Vehicle + Anti-PD-1, this compound + Anti-PD-1).
-
Monitoring: Monitor tumor growth and animal well-being.
-
Immune Profiling: At the study endpoint, harvest tumors and spleens for analysis of immune cell infiltrates (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Cytokine Analysis: Measure cytokine levels in the tumor microenvironment or serum by ELISA.
-
Data Analysis: Compare tumor growth inhibition and immune cell populations between treatment groups to assess for synergistic anti-tumor immunity.
Logical Relationship Diagram
Caption: Rationale for combining EZH2 inhibitors with immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. allclinicaltrials.com [allclinicaltrials.com]
- 9. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 11. Targeting chemotherapy to de-condensed H3K27me3-marked chromatin of AML cells enhances leukemia suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EZH1/EZH2 inhibition enhances adoptive T cell immunotherapy against multiple cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Anticancer Efficacy of Immunotherapy through Combination with Histone Modification Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term PF-06726304 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the long-term treatment of cell cultures with this compound to assess its effects on cell viability, signaling pathways, and cellular phenotypes.
Mechanism of Action
This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to its histone substrate. This leads to a global reduction in H3K27me3 levels, resulting in the derepression of EZH2 target genes. The downstream consequences of EZH2 inhibition include cell cycle arrest, induction of apoptosis, and cellular differentiation in a context-dependent manner. A key signaling pathway often dysregulated by EZH2 is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.
Diagram of the EZH2 Signaling Pathway and Inhibition by this compound
Caption: EZH2-mediated gene silencing and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and the effects of long-term EZH2 inhibition on cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/Target | Value | Reference |
| Ki (Wild-Type EZH2) | Cell-free | 0.7 nM | [1] |
| Ki (Y641N Mutant EZH2) | Cell-free | 3.0 nM | [1] |
| IC50 (H3K27me3 reduction) | Karpas-422 | 15 nM | [2] |
| IC50 (Cell Proliferation) | Karpas-422 | 25 nM (72 hours) | [2] |
Table 2: Effects of Long-Term EZH2 Inhibitor Treatment on Cell Viability
| Cell Line | EZH2 Inhibitor | Duration | Effect | Approximate IC50 | Reference |
| Multiple Myeloma (MM.1S) | UNC1999 | 5 days | Decreased Viability | ~4 µM | |
| Diffuse Large B-cell Lymphoma (SUDHL6) | Tazemetostat | 11 days | Cytostatic | >10 µM | [3] |
| Neuroblastoma (SK-N-BE(2)) | GSK343 | 24 hours | Decreased Viability | ~15 µM | [4] |
| Pancreatic Neuroendocrine (BON-1) | GSK126 | 6 days | Decreased Viability | ~5 µM | |
| Anaplastic Thyroid Cancer (SW1736) | EPZ6438 | 6 days | Reduced Colony Formation | Not specified |
Note: Data for this compound in long-term studies is limited; values for other EZH2 inhibitors are provided as a reference for expected outcomes.
Experimental Protocols
Protocol 1: Long-Term Cell Viability and Proliferation Assay
This protocol describes a method to assess the long-term effects of this compound on cell proliferation and viability.
Diagram of the Long-Term Cell Viability Workflow
Caption: Workflow for long-term cell viability assessment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for long-term growth (typically 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.01 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 7, 14, or 21 days).
-
Media Replenishment: Every 3-4 days, carefully remove 50 µL of the medium and replace it with 50 µL of fresh 2X compound dilution to maintain the desired drug concentration and replenish nutrients.
-
Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol details the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following long-term this compound treatment.
Materials:
-
Cells treated with this compound for the desired duration
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After long-term treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is for detecting cellular senescence, a potential outcome of long-term EZH2 inhibition.
Diagram of the SA-β-Gal Staining Workflow
References
Application Notes and Protocols for PF-06726304 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes. In various cancers, including certain lymphomas, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and tumor progression. This compound competitively inhibits the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing H3K27 methylation and reactivating the expression of tumor suppressor genes. Preclinical studies have demonstrated its robust anti-tumor activity in various cancer models, particularly in diffuse large B-cell lymphoma (DLBCL).[2]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using xenograft animal models, with a primary focus on the Karpas-422 DLBCL model. Additionally, alternative models for other cancer types are discussed.
EZH2 Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the EZH2 signaling pathway.
References
Troubleshooting & Optimization
Optimizing PF-06726304 concentration for cell viability
Welcome to the technical support center for PF-06726304. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4][5] EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6][7] By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][4] This leads to the de-repression of EZH2 target genes, which can include tumor suppressor genes, thereby inhibiting cancer cell proliferation.[4]
Q2: What are the recommended starting concentrations for cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on available data, a good starting point for anti-proliferation assays in sensitive cell lines like Karpas-422 is in the low nanomolar range.[2][3] For inhibition of H3K27me3, an IC50 of 15 nM has been reported in Karpas-422 cells.[1][2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For example, a 10 mM stock solution can be prepared in fresh, moisture-free DMSO.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: In which cancer types has this compound shown activity?
A4: this compound has demonstrated robust anti-tumor activity in preclinical models of diffuse large B-cell lymphoma (DLBCL), particularly those with wild-type EZH2.[1][2] EZH2 dysregulation is also implicated in a variety of other solid tumors, including prostate, breast, kidney, and lung cancer, suggesting potential broader applications for EZH2 inhibitors like this compound.[8]
Data Summary
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value (nM) | Cell Line |
| Wild-Type EZH2 | Ki | 0.7 | Cell-free |
| Y641N Mutant EZH2 | Ki | 3 | Cell-free |
| H3K27me3 Inhibition | IC50 | 15 | Karpas-422 |
| Cell Proliferation | IC50 | 25 | Karpas-422 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed effect on cell viability | - Cell line is insensitive to EZH2 inhibition.- Suboptimal concentration of this compound.- Insufficient incubation time. | - Screen a panel of cell lines to identify sensitive models.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM).- Extend the incubation period (e.g., up to 6 days for proliferation assays).[8] |
| High background cytotoxicity in control wells | - High concentration of DMSO in the final culture medium. | - Ensure the final DMSO concentration does not exceed 0.5%.[1] Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added to the cells. |
| Compound precipitation in culture medium | - Poor solubility of this compound at the working concentration. | - Ensure the stock solution is fully dissolved before preparing working dilutions. Use fresh DMSO for preparing stock solutions as absorbed moisture can reduce solubility.[1] If precipitation persists, consider using a different formulation or vehicle, though this may require additional validation. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent compound dilution.- Passage number of cells. | - Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.- Prepare fresh dilutions of this compound for each experiment.- Use cells within a consistent and low passage number range. |
Visualizing Key Processes
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining cell viability.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell proliferation using an MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell line (e.g., Karpas-422)
-
Complete cell culture medium
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform an 11-point serial dilution (1:3) of the stock solution in DMSO in a separate 96-well plate.[1]
-
Further dilute the compounds in growth medium.
-
Add 25 µL of the diluted compound to each well of the cell plate. The highest concentration tested could be 50 µM, with a final DMSO concentration of 0.5%.[1] Include vehicle control wells (medium with 0.5% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C and 5% CO2, or until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Western Blot for H3K27me3 Inhibition
This protocol outlines a method to assess the inhibition of EZH2 activity by measuring the levels of H3K27me3.
Materials:
-
This compound
-
Cells treated with various concentrations of this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time (e.g., 72 hours).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Compare the levels of H3K27me3 in treated samples to the vehicle control to determine the extent of inhibition.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
PF-06726304 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of PF-06726304, a potent and selective EZH2 inhibitor.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, with a focus on distinguishing on-target EZH2 inhibition from potential off-target effects.
Issue 1: Unexpected Phenotypes Related to Lipid Metabolism
Question: We are using this compound to study the role of EZH2 in our cellular model. However, we have observed unexpected changes in cellular lipid accumulation. Is this a known off-target effect?
Answer: Yes, studies in zebrafish embryos have shown that exposure to this compound can lead to increased lipid accumulation.[1][2] This suggests that while this compound is a highly selective inhibitor of EZH2, it may have off-target effects related to lipid metabolism.
Troubleshooting and Validation:
-
Confirm On-Target EZH2 Inhibition: Before investigating off-target effects, it is crucial to confirm that this compound is inhibiting EZH2 as expected in your experimental system.
-
Western Blot: Check for a dose-dependent reduction in the levels of tri-methylation on histone H3 at lysine 27 (H3K27me3), the direct product of EZH2 enzymatic activity.
-
qRT-PCR: Analyze the expression of known EZH2 target genes. Inhibition of EZH2 should lead to their de-repression and increased expression.
-
-
Investigate Lipid Metabolism Pathways: If EZH2 inhibition is confirmed, the following experiments can help determine if the observed lipid phenotype is a direct off-target effect.
-
Oil Red O Staining: Quantify lipid accumulation in your cells following treatment with a dose-response of this compound.
-
Gene Expression Analysis: Use qRT-PCR or RNA-sequencing to analyze the expression of key genes involved in lipid biosynthesis and metabolism.
-
Metabolomic Analysis: Profile changes in the cellular lipidome to identify specific lipid species that are altered by this compound treatment.
-
-
Rescue Experiments: To further distinguish on-target from off-target effects, consider the following:
-
EZH2 Overexpression: Determine if overexpression of a wild-type or catalytically active EZH2 can rescue the lipid accumulation phenotype. If the phenotype persists, it is more likely to be an off-target effect.
-
Alternative EZH2 Inhibitors: Use other structurally distinct EZH2 inhibitors to see if they replicate the lipid phenotype. If they do not, this would point towards an off-target effect specific to the chemical scaffold of this compound.
-
Issue 2: Lack of Correlation Between EZH2 Inhibition and Observed Phenotype
Question: We observe a cellular phenotype at a certain concentration of this compound, but we do not see a corresponding decrease in global H3K27me3 levels. What could be the reason?
Answer: This scenario could arise from several factors, including potential off-target effects or context-dependent EZH2 activity.
Troubleshooting and Validation:
-
Comprehensive Dose-Response: Perform a detailed dose-response curve for both the observed phenotype and H3K27me3 levels. A significant separation in the IC50 values could suggest an off-target effect.
-
Broad Kinase and Methyltransferase Screening: While comprehensive public data is limited for this compound, if resources permit, consider performing a screen against a panel of kinases and other histone methyltransferases to identify potential off-target interactions.
-
Target Engagement Assays: Utilize cellular thermal shift assays (CETSA) or related techniques to confirm that this compound is engaging with EZH2 at the concentrations that produce the phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2.[3] It inhibits both wild-type and mutant forms of EZH2, leading to a reduction in H3K27me3 levels and subsequent de-repression of EZH2 target genes.
Q2: Has a comprehensive kinase selectivity profile for this compound been publicly released?
A2: As of now, a comprehensive, publicly available kinase selectivity screen for this compound has not been identified in the searched literature. This is not uncommon for compounds in various stages of development. Researchers should be cautious and consider the possibility of off-target kinase inhibition, especially if observing phenotypes related to known kinase signaling pathways.
Q3: What are the potential implications of the observed lipid accumulation off-target effect?
A3: The finding that this compound may impact lipid metabolism has several implications for researchers:
-
Data Interpretation: When studying metabolic processes, researchers should consider that observed effects may not be solely due to EZH2 inhibition.
-
Experimental Design: It is advisable to include appropriate controls, as outlined in the troubleshooting section, to dissect on-target versus off-target effects.
-
Therapeutic Development: For professionals in drug development, this highlights a potential area for safety and toxicology assessment.
Data Presentation
Table 1: On-Target Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| Wild-Type EZH2 | Ki | 0.7 | [3][4] |
| Y641N Mutant EZH2 | Ki | 3.0 | [3][4] |
| H3K27me3 Inhibition (in Karpas-422 cells) | IC50 | 15 | [4] |
| Karpas-422 Cell Proliferation | IC50 | 25 | [4] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3
-
Cell Lysis: Lyse cells treated with this compound and control vehicle in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Oil Red O Staining for Lipid Accumulation
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired duration.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 30 minutes.
-
Staining: Wash with water and then with 60% isopropanol. Stain with freshly prepared Oil Red O solution for 15-30 minutes.
-
Washing: Wash with 60% isopropanol and then with water to remove excess stain.
-
Imaging: Acquire images using a bright-field microscope.
-
Quantification (Optional): Elute the stain with 100% isopropanol and measure the absorbance at the appropriate wavelength (typically around 500 nm).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for assessing lipid accumulation.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
Technical Support Center: Minimizing PF-06726304 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicities associated with PF-06726304 in animal studies. The information is based on publicly available data for this compound and toxicological profiles of other EZH2 inhibitors.
FAQs: Understanding and Mitigating this compound Toxicity
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3). By inhibiting EZH2, this compound can reactivate the expression of tumor suppressor genes, making it a promising agent in cancer research.
Q2: What are the potential toxicities associated with this compound and other EZH2 inhibitors in animal studies?
A2: While specific comprehensive toxicology data for this compound is not publicly available, class-effects of EZH2 inhibitors and preliminary studies suggest monitoring for the following potential toxicities:
-
Hepatotoxicity: Liver toxicity is a potential concern with EZH2 inhibitors.[1]
-
Hematological Toxicity: As EZH2 plays a role in hematopoiesis, effects on blood cell counts should be monitored.
-
Cardiotoxicity: A study in zebrafish has shown that an EZH1/2 inhibitor can cause heart edema.[2]
-
Metabolic Changes: Dysregulated lipid metabolism has been observed with other EZH2 inhibitors.
-
General Clinical Signs: Monitor for common signs of toxicity such as weight loss, lethargy, and changes in appetite.
Q3: How can I minimize the risk of hepatotoxicity in my animal studies?
A3: To minimize hepatotoxicity, consider the following:
-
Dose Selection: Start with lower doses and escalate gradually based on tolerability.
-
Formulation: Ensure the vehicle used for drug administration is non-toxic and appropriate for the route of administration.
-
Monitoring: Regularly monitor liver function through blood biochemistry (ALT, AST, ALP, Bilirubin).
-
Histopathology: Conduct thorough histopathological examination of the liver at the end of the study.
Q4: What steps should I take to manage potential hematological toxicity?
A4: Proactive management of hematological toxicity is crucial:
-
Baseline and Routine Monitoring: Collect blood samples for complete blood counts (CBCs) before the start of the study and at regular intervals throughout.
-
Dose Adjustment: If significant myelosuppression is observed, consider dose reduction or a less frequent dosing schedule.
-
Supportive Care: In cases of severe neutropenia, supportive care measures may be necessary, in consultation with a veterinarian.
Troubleshooting Guides
Troubleshooting Unexpected Weight Loss or Morbidity
| Observed Issue | Potential Cause | Recommended Action |
| Sudden or significant weight loss (>15-20% of baseline) | - General toxicity - Gastrointestinal distress - Dehydration | - Immediately assess the animal's overall health. - Provide supportive care (e.g., hydration, nutritional support). - Consider a temporary pause in dosing or dose reduction. - Check for signs of gastrointestinal toxicity (diarrhea, anorexia). |
| Lethargy, hunched posture, ruffled fur | - Systemic toxicity - Pain or discomfort | - Perform a thorough clinical examination. - Evaluate for signs of organ-specific toxicity. - Consider humane endpoints if signs are severe and persistent. |
Troubleshooting Abnormal Blood Biochemistry
| Observed Issue | Potential Cause | Recommended Action |
| Elevated ALT/AST levels | - Hepatotoxicity | - Confirm the findings with a repeat blood test. - Reduce the dose or interrupt dosing. - At necropsy, collect liver tissue for histopathology. |
| Decreased neutrophil or platelet counts | - Hematological toxicity | - Monitor CBCs more frequently. - Adjust the dose or dosing schedule. - Evaluate bone marrow at necropsy if severe myelosuppression is observed. |
Experimental Protocols
Protocol for Assessing Hepatotoxicity in Mice
-
Animal Model: Male BALB/c or C57BL/6 mice (7-10 weeks old).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Blood Collection: Collect blood via tail vein or retro-orbital sinus at baseline and at selected time points post-dosing (e.g., 24h, 72h, 7 days, and at study termination).
-
Biochemistry Analysis: Analyze serum for ALT, AST, ALP, and total bilirubin levels.
-
Histopathology:
-
At the end of the study, euthanize animals and perform a gross examination of the liver.
-
Collect liver tissue and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, cholestasis, and steatosis.
-
Protocol for Monitoring Hematological Toxicity in Rodents
-
Animal Model: Species relevant to the research question (e.g., Sprague-Dawley rats or CD-1 mice).
-
Dosing: Administer this compound as per the study design, including a vehicle control group.
-
Blood Collection: Collect a small volume of whole blood (e.g., 20-50 µL) into EDTA-coated tubes at baseline and at regular intervals (e.g., weekly).
-
Complete Blood Count (CBC): Analyze the blood samples for:
-
White blood cell (WBC) count with differential (neutrophils, lymphocytes, etc.)
-
Red blood cell (RBC) count, hemoglobin, and hematocrit
-
Platelet count
-
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group. Note any dose-dependent changes.
Visualizations
Caption: EZH2 pathway and this compound inhibition.
References
PF-06726304 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-06726304, a potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A: The lyophilized powder should be stored at -20°C in a desiccated environment. Under these conditions, the chemical is stable for up to 36 months.[1]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A: Stock solutions of this compound should be stored frozen. For long-term storage, -80°C is recommended, where it is stable for up to 2 years.[2] For shorter-term storage, -20°C is suitable for up to 1 year.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q3: How long is a this compound solution stable once prepared?
A: When stored in solution at -20°C, this compound should be used within 1 month to prevent loss of potency.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Q4: What are the recommended solvents for dissolving this compound?
A: this compound is soluble in DMSO (up to 10 mg/mL) and ethanol (up to 20 mg/mL).[1][3] It is insoluble in water.[1] For consistent results, it is recommended to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[3]
Q5: How should I prepare a stock solution?
A: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent such as DMSO to the desired concentration. For example, to make a 10 mM stock solution in DMSO, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Q6: Is this compound sensitive to light?
Q7: What should I do if I observe precipitation in my stock solution after thawing?
A: If precipitation is observed upon thawing, gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. To minimize this issue, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration of Stability | Additional Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated.[1] |
| Stock Solution | -80°C | 2 years | Recommended for long-term storage.[2] |
| Stock Solution | -20°C | 1 year | Suitable for shorter-term storage.[2] |
| Solution (General) | -20°C | 1 month | Use within this period to prevent loss of potency.[1] |
| In Vivo Working Solution | N/A | Same day use | Prepare fresh for each experiment.[2] |
| Shipping | Room Temperature | N/A | For continental US; may vary elsewhere.[4] |
Experimental Protocols & Workflows
General Workflow for Cell-Based Assays
The following diagram outlines a general workflow for utilizing this compound in a cell-based assay, such as assessing its effect on cell proliferation or histone methylation.
Caption: General experimental workflow for cell-based assays using this compound.
Troubleshooting Guide
The following logical diagram can help troubleshoot common issues encountered during experiments with this compound.
Caption: Troubleshooting guide for experiments with this compound.
References
Technical Support Center: Cell Line Resistance to PF-06726304
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and addressing cell line resistance to the EZH2 inhibitor, PF-06726304. The information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This epigenetic modification leads to transcriptional repression of target genes, including tumor suppressor genes.[3] this compound inhibits both wild-type and Y641N mutant EZH2, thereby reducing H3K27me3 levels and reactivating the expression of silenced genes, which can lead to anti-proliferative effects in cancer cells.[1][2]
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not yet fully characterized in the literature, studies on other EZH2 inhibitors have identified two primary classes of acquired resistance:
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that circumvent the effects of EZH2 inhibition. Key pathways implicated include the PI3K/AKT/mTOR, MAPK/ERK, and IGF-1R signaling cascades.[5][6] Activation of these pathways can promote cell survival and proliferation despite the reduction of H3K27me3.
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Secondary Mutations in the EZH2 Gene: Acquired mutations in the EZH2 gene, particularly within the drug-binding pocket of the SET domain, can prevent this compound from binding to its target.[5][7] This allows the EZH2 enzyme to remain active even in the presence of the inhibitor.
Q3: Is it possible for cell lines resistant to other EZH2 inhibitors to be sensitive to this compound?
Yes, it is possible. Resistance mechanisms can be specific to the chemical structure of the EZH2 inhibitor. For instance, a mutation in EZH2 that prevents the binding of one inhibitor might not affect the binding of another with a different structure.[5] Therefore, if your cell line has developed resistance to another EZH2 inhibitor, it may be worthwhile to test its sensitivity to this compound.
Troubleshooting Guide
Problem 1: Decreased or Loss of Cell Line Sensitivity to this compound
Possible Cause 1: Activation of Bypass Signaling Pathways
Experimental Workflow to Investigate Bypass Signaling:
Caption: Workflow to Investigate Bypass Signaling Pathway Activation.
Detailed Protocol: Western Blot for Phosphorylated Proteins
-
Cell Lysis:
-
Culture parental (sensitive) and this compound-resistant cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, p-ERK, and p-IGF-1R overnight at 4°C. Also, probe for total AKT, ERK, and IGF-1R as loading controls.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Interpretation of Results: An increase in the levels of phosphorylated AKT, ERK, or IGF-1R in the resistant cell line compared to the parental line suggests the activation of these bypass pathways.
Solution: If bypass signaling is confirmed, consider combination therapy. Treating the resistant cells with this compound in combination with a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like pictilisib or a MEK inhibitor like trametinib) may restore sensitivity.[5]
Possible Cause 2: Acquired EZH2 Mutations
Experimental Workflow to Identify EZH2 Mutations:
Caption: Workflow for Identifying Acquired EZH2 Mutations.
Detailed Protocol: Sanger Sequencing of the EZH2 Gene
-
Genomic DNA Extraction:
-
Extract genomic DNA from both parental and this compound-resistant cell lines using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Design primers to amplify the coding regions of the EZH2 gene, with a particular focus on the SET domain where drug interactions occur.
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the sequences from the parental cells and the reference EZH2 sequence.
-
Identify any nucleotide changes that result in amino acid substitutions.
-
Interpretation of Results: The presence of a new mutation in the EZH2 gene of the resistant cell line, which is absent in the parental line, suggests a potential resistance mechanism.
Solution: If an EZH2 mutation is identified, consider using an EZH2 inhibitor with a different chemical scaffold that may still be able to bind to the mutated EZH2. Alternatively, targeting other components of the PRC2 complex, such as EED, could be a viable strategy.[5]
Problem 2: Inconsistent Efficacy of this compound Across Different Experiments
Possible Cause: Cell Culture Conditions and Drug Stability
Troubleshooting Steps:
-
Drug Preparation and Storage: this compound is typically dissolved in DMSO.[2] Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Line Authenticity: Regularly perform cell line authentication (e.g., by STR profiling) to ensure the identity of your cell line and check for cross-contamination.
-
Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from published data. This can serve as a reference for expected potency in sensitive cell lines.
| Target | Assay Type | Cell Line | IC50 / Ki | Reference |
| Wild-Type EZH2 | Biochemical Assay | - | Ki: 0.7 nM | [1][2][3] |
| Y641N Mutant EZH2 | Biochemical Assay | - | Ki: 3.0 nM | [1][2][3] |
| H3K27me3 Reduction | Cellular Assay | Karpas-422 | IC50: 15 nM | [1][2] |
| Cell Proliferation | Cellular Assay | Karpas-422 | IC50: 25 nM | [1] |
Signaling Pathway Implicated in Resistance to EZH2 Inhibitors
Caption: Potential Bypass Signaling Pathways Leading to this compound Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Improving PF-06726304 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the EZH2 inhibitor PF-06726304 in in vivo experiments. Due to its physicochemical properties, particularly its low aqueous solubility, careful consideration of formulation and administration is critical for achieving reliable and reproducible results.
Troubleshooting Guide
This guide addresses common challenges researchers may face when working with this compound in vivo.
Q1: I am observing inconsistent or lower-than-expected efficacy in my in vivo study. What could be the cause?
A1: Inconsistent or low efficacy in vivo is often linked to poor bioavailability of the compound. This compound is known to be practically insoluble in water, which can lead to variable absorption from the gastrointestinal tract when administered orally.
Troubleshooting Steps:
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Review your formulation strategy: The choice of vehicle is critical for ensuring adequate suspension or solubilization of this compound. Refer to the detailed formulation protocols below.
-
Ensure homogeneity of the dosing solution/suspension: If using a suspension, it is crucial to ensure it is uniformly mixed before and during administration to deliver a consistent dose to each animal.
-
Consider alternative formulations: If a simple suspension is yielding inconsistent results, consider exploring solubilization strategies such as co-solvent systems or the use of cyclodextrins.
Q2: My this compound is not dissolving in my chosen vehicle. What should I do?
A2: this compound is soluble in organic solvents like DMSO and ethanol but will precipitate when diluted into aqueous solutions like saline or PBS alone. To overcome this, specific formulation strategies are required.
Recommended Formulations:
-
Suspension: For oral gavage, a homogeneous suspension can be prepared using agents like carboxymethylcellulose sodium (CMC-Na).
-
Solubilized Formulations: For a clear solution, co-solvent systems or solubilizing agents are necessary. Options include combinations of DMSO, PEG300, Tween-80, and saline, or using solubilizing excipients like sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
Refer to the "Experimental Protocols" section for detailed preparation methods.
Q3: I am concerned about the potential toxicity of the formulation vehicle. What are the best practices?
A3: Vehicle toxicity is a valid concern. It is essential to minimize the concentration of organic solvents like DMSO in the final dosing formulation.
Best Practices:
-
Limit DMSO concentration: Aim for the lowest possible concentration of DMSO required to maintain the compound in solution. In many protocols, the final DMSO concentration is kept at or below 10%.
-
Include a vehicle control group: Always include a control group of animals that receives the vehicle alone to assess any potential effects of the formulation on the experimental outcomes.
-
Observe animals for signs of toxicity: Monitor animals closely after administration for any adverse effects, such as changes in behavior, weight loss, or signs of distress.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents this methylation, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.
Q2: What is the solubility of this compound?
A2: this compound is practically insoluble in water. It is soluble in DMSO (≥ 15 mg/mL) and ethanol.[2]
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to one year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the recommended oral dosage of this compound in mouse xenograft models?
A4: Published studies have used oral dosages of this compound ranging from 30 mg/kg to 300 mg/kg, administered twice daily (BID).[1][2] The optimal dose will depend on the specific tumor model and experimental design.
Q5: Is there any publicly available pharmacokinetic data for this compound in mice?
Data Presentation
Table 1: Summary of In Vivo Studies with this compound
| Animal Model | Dosage | Administration Route | Formulation/Vehicle | Outcome | Reference |
| Female SCID beige mice with Karpas-422 xenograft | 30, 100, 300 mg/kg | Oral | Not specified | Good efficacy and on-target pharmacodynamic effects | [1] |
| Female SCID beige mice with Karpas-422 xenograft | 200, 300 mg/kg (BID for 20 days) | Oral | Not specified | Inhibition of tumor growth and robust modulation of downstream biomarkers | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is suitable for preparing a homogeneous suspension of this compound.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the CMC-Na solution to achieve the desired final concentration (e.g., for a 10 mg/mL suspension, add 1 mL of 0.5% CMC-Na to 10 mg of this compound).
-
Vortex the tube vigorously for 5-10 minutes to ensure the powder is evenly dispersed.
-
If necessary, sonicate the suspension for a few minutes to break up any remaining clumps and ensure a fine, homogeneous suspension.
-
Visually inspect the suspension to ensure there are no large particles.
-
Administer to animals immediately after preparation. Vortex the suspension between each animal administration to maintain homogeneity.
Protocol 2: Preparation of Solubilized this compound Formulation for Oral Gavage
This protocol provides a method for preparing a clear, solubilized formulation of this compound.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final dosing solution, add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to make a 1 mg/mL solution, add 1 part of the 10 mg/mL DMSO stock to 9 parts of the vehicle. This will result in a final DMSO concentration of 10%.
-
Vortex the final solution thoroughly to ensure it is clear and homogeneous.
-
Administer to animals on the same day of preparation.
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vivo Formulation of this compound.
References
Technical Support Center: PF-06726304 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for the EZH2 inhibitor, PF-06726304, in preclinical experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4][5][6] This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1][2]
Q2: What is a good starting point for the in vivo dose and treatment duration for this compound?
A2: Based on preclinical studies in a diffuse large B-cell lymphoma (DLBCL) Karpas-422 xenograft model, oral administration of this compound at doses of 200 and 300 mg/kg, administered twice daily (BID) for 20 days, has been shown to inhibit tumor growth and modulate downstream biomarkers.[2] This provides a reasonable starting point for your experimental design. However, the optimal dose and duration will likely vary depending on the cancer model, so it is crucial to perform pilot studies to determine the best regimen for your specific system.
Q3: How do I determine the optimal treatment duration for my specific cancer model?
A3: Determining the optimal treatment duration for this compound requires a systematic approach that correlates the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy. Due to the epigenetic nature of its target, a sustained inhibition of EZH2 is often necessary to achieve a therapeutic effect. The key steps are:
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Dose-Finding Study: Establish the maximum tolerated dose (MTD) and optimal biological dose based on target engagement (reduction of H3K27me3).
-
Pharmacodynamic (PD) Time-Course Study: At the selected dose, determine the onset, magnitude, and duration of H3K27me3 reduction in tumor tissue. This is critical as the turnover of histone modifications can be slow.
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Efficacy Study with Varying Durations: Based on the PD data, design a tumor growth inhibition study with different treatment durations to identify the minimum duration required for a significant and sustained anti-tumor response.
A detailed experimental workflow for these studies is provided in the "Experimental Protocols" section.
Q4: What are the key pharmacodynamic markers to monitor?
A4: The primary pharmacodynamic marker for this compound is the level of H3K27me3 in tumor tissue. A significant and sustained reduction in H3K27me3 is indicative of target engagement. You can also monitor the expression of downstream target genes that are known to be repressed by EZH2 in your cancer model.
Q5: How long does it take to see an effect on H3K27me3 levels and tumor growth?
A5: The reduction in H3K27me3 can be observed within a few days of treatment. However, the anti-tumor effects, such as tumor growth inhibition or regression, may take longer to become apparent due to the time required for epigenetic reprogramming to translate into phenotypic changes. For some EZH2 inhibitors, prolonged treatment (e.g., beyond 14 days) may be necessary to observe significant tumor regression.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal reduction in H3K27me3 in tumor tissue. | Inadequate drug exposure at the tumor site. | Increase the dose of this compound (not exceeding the MTD).Increase the dosing frequency (e.g., from once daily to twice daily).Confirm proper drug formulation and administration. |
| Insufficient treatment duration to observe a change. | Extend the duration of the initial PD study (e.g., collect samples at later time points). | |
| Significant H3K27me3 reduction, but no anti-tumor effect. | The cancer model may not be dependent on EZH2 activity. | Confirm EZH2 expression and dependency of your cell line/tumor model in vitro before starting in vivo studies.Consider that a longer treatment duration may be needed for the phenotypic effects to manifest. |
| Development of resistance. | Analyze potential resistance mechanisms, such as mutations in the RB1/E2F pathway.[7] | |
| Toxicity or significant weight loss in animals. | The administered dose is too high. | Reduce the dose of this compound.Decrease the dosing frequency.Monitor animal health closely and establish a clear MTD. |
Data Presentation
Table 1: Preclinical Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| EZH2 (Wild-Type) Ki | 0.7 nM | Biochemical Assay | [1][2] |
| EZH2 (Y641N Mutant) Ki | 3.0 nM | Biochemical Assay | [1][2] |
| H3K27me3 IC50 | 15 nM | Karpas-422 Cells | [2] |
| Cell Proliferation IC50 | 25 nM | Karpas-422 Cells | [2] |
| In Vivo Efficacy | Tumor growth inhibition | Karpas-422 Xenograft | [2] |
| Effective In Vivo Dose | 200-300 mg/kg BID | Karpas-422 Xenograft | [2] |
| Treatment Duration in Efficacy Study | 20 days | Karpas-422 Xenograft | [2] |
Experimental Protocols
Protocol 1: In Vivo Workflow to Determine Optimal Treatment Duration
This protocol outlines a systematic approach to determine the optimal treatment duration of this compound in a xenograft or patient-derived xenograft (PDX) model.
Phase 1: Dose-Finding and Pharmacodynamic (PD) Assessment
-
Animal Model: Establish tumors in immunocompromised mice until they reach a palpable size (e.g., 100-200 mm³).
-
Dose Escalation:
-
Administer this compound orally at escalating doses (e.g., 50, 100, 200, 300 mg/kg) once or twice daily.
-
Include a vehicle control group.
-
Monitor animal weight and health daily to determine the Maximum Tolerated Dose (MTD).
-
-
PD Time-Course:
-
Select a dose at or below the MTD that is expected to be efficacious (e.g., 200 mg/kg BID).
-
Treat tumor-bearing mice for a set period (e.g., 7 days).
-
Collect tumor samples at various time points after the last dose (e.g., 2, 8, 24, 48, 72, and 96 hours) to assess the duration of H3K27me3 reduction.
-
-
Analysis:
-
Analyze H3K27me3 levels in tumor lysates by Western blot or ELISA.
-
Determine the dose and schedule that provides sustained inhibition of H3K27me3.
-
Phase 2: Efficacy Study with Variable Treatment Durations
-
Study Groups: Based on the PD data, design an efficacy study with the optimal dose and schedule. Include multiple treatment duration arms (e.g., 14, 21, and 28 days of continuous treatment) and a vehicle control.
-
Treatment and Monitoring:
-
Administer this compound or vehicle for the specified duration.
-
Measure tumor volume 2-3 times per week.
-
Monitor animal weight and health regularly.
-
-
Endpoint: Continue monitoring tumor growth after treatment cessation to assess the durability of the anti-tumor response. The study endpoint may be a specific tumor volume or a pre-determined time point.
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Analysis: Compare tumor growth inhibition and regression rates across the different treatment duration groups to identify the minimum duration required for a significant and lasting therapeutic effect.
Mandatory Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining Optimal Treatment Duration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: PF-06726304 and CPI-1205
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including B-cell lymphomas and prostate cancer, making it an attractive target for small molecule inhibitors.[2][3]
This guide provides a head-to-head comparison of two prominent EZH2 inhibitors, PF-06726304 and CPI-1205, summarizing their biochemical potency, cellular activity, and preclinical in vivo efficacy based on available experimental data.
Data Presentation
The following tables provide a structured overview of the quantitative data available for this compound and CPI-1205. It is important to note that this data is compiled from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | CPI-1205 |
| Target(s) | EZH2 | EZH2, EZH1 |
| Ki (Wild-Type EZH2) | 0.7 nM[4] | Not explicitly reported as Ki, see IC50 |
| Ki (Y641N Mutant EZH2) | 3.0 nM[4] | Not explicitly reported as Ki, see IC50 |
| IC50 (EZH2, cell-free) | Not explicitly reported as IC50, see Ki | 2 nM[5] |
| IC50 (EZH1, cell-free) | Not reported | 52 nM[5] |
| IC50 (H3K27me3 Inhibition) | 15 nM (in Karpas-422 cells)[4] | Not explicitly reported |
| IC50 (Cell Proliferation) | 25 nM (in Karpas-422 cells)[4] | Not explicitly reported |
Table 2: Preclinical In Vivo Efficacy in Lymphoma Xenograft Models
| Parameter | This compound | CPI-1205 |
| Xenograft Model | Subcutaneous Karpas-422[4] | Karpas-422 xenograft[6] |
| Dosing Regimen | 200 and 300 mg/kg, BID for 20 days[4] | 160 mg/kg, BID[6] |
| Observed Effect | Inhibition of tumor growth and robust modulation of downstream biomarkers[4] | Robust antitumor effects[6] |
Signaling Pathway and Mechanism of Action
Both this compound and CPI-1205 are small molecule inhibitors that target the catalytic activity of EZH2. By inhibiting EZH2, these compounds prevent the trimethylation of H3K27, leading to the derepression of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.
Caption: EZH2 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed experimental protocols for the characterization of EZH2 inhibitors are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in the evaluation of this compound and CPI-1205.
Biochemical EZH2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EZH2 in a cell-free system.
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Reaction Setup: A reaction mixture is prepared containing recombinant PRC2 complex (containing EZH2), a histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM), the methyl donor, often radiolabeled (e.g., [3H]-SAM).
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Inhibitor Addition: Serial dilutions of the test compound (this compound or CPI-1205) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for histone methylation.
-
Detection: The amount of methylated histone peptide is quantified. For radiolabeled assays, this can be done by capturing the peptides on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K27me3 Quantification Assay
This assay measures the level of the EZH2-specific histone mark, H3K27me3, within cells following inhibitor treatment.
-
Cell Culture and Treatment: Cancer cell lines (e.g., Karpas-422) are cultured and treated with varying concentrations of the EZH2 inhibitor for a specified period (e.g., 24-72 hours).
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Histone Extraction: Histones are extracted from the cell nuclei.
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Western Blotting or ELISA: The levels of H3K27me3 are determined using specific antibodies. Total histone H3 levels are also measured for normalization.
-
Quantification: The band intensity (for Western blot) or absorbance (for ELISA) is quantified to determine the relative reduction in H3K27me3 levels.
-
Data Analysis: IC50 values representing the concentration of inhibitor required to reduce H3K27me3 levels by 50% are calculated.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
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Cell Seeding: Cells are seeded in multi-well plates at a specific density.
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Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.
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Incubation: The plates are incubated for a period of several days (e.g., 3-7 days).
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Viability Measurement: Cell viability is measured using a reagent such as resazurin or a tetrazolium salt (e.g., MTT), which is converted to a fluorescent or colored product by metabolically active cells.
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Data Analysis: The concentration of the inhibitor that reduces cell proliferation by 50% (IC50) is determined from the dose-response curve.
Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of the EZH2 inhibitor in a living organism.
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Cell Implantation: Human cancer cells (e.g., Karpas-422) are subcutaneously injected into immunocompromised mice.[7]
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Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the EZH2 inhibitor (e.g., this compound or CPI-1205) at a specified dose and schedule (e.g., oral gavage, twice daily).[4][6]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Caption: General Experimental Workflow for EZH2 Inhibitor Evaluation.
Summary and Conclusion
Both this compound and CPI-1205 are potent inhibitors of EZH2 with demonstrated preclinical activity. This compound exhibits high potency against both wild-type and mutant forms of EZH2. CPI-1205 also potently inhibits EZH2 and shows selectivity over its homolog EZH1. Both compounds have shown the ability to inhibit tumor growth in lymphoma xenograft models.
The selection of one inhibitor over the other for further development or for specific research applications may depend on a variety of factors including the specific genetic context of the cancer being studied (e.g., EZH2 mutation status), the desired selectivity profile, and pharmacokinetic properties. The data presented in this guide, compiled from publicly available sources, provides a foundation for such comparative assessments. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparison of these two promising EZH2 inhibitors.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of PF-06726304: A Comparative Analysis Against Other Epigenetic Modifiers
For researchers, scientists, and drug development professionals, the selection of a highly specific chemical probe is paramount to ensure translatable and unambiguous experimental outcomes. This guide provides a detailed comparison of the epigenetic modifier inhibitor, PF-06726304, with a focus on its specificity against other key epigenetic enzymes. The information presented herein is supported by experimental data to aid in the critical evaluation of this compound for research applications.
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), and its aberrant activity is implicated in the pathogenesis of various cancers.[3][4] This has led to the development of several EZH2 inhibitors, including this compound, for therapeutic and research purposes.[5] The utility of such inhibitors is intrinsically linked to their specificity, as off-target effects can confound experimental results and lead to undesirable toxicities.
Biochemical Potency and Selectivity
This compound demonstrates high potency against both wild-type (WT) and mutant forms of EZH2. Biochemical assays have determined its inhibition constant (Ki) to be in the low nanomolar range, indicating a strong binding affinity to its primary target.[1][2]
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | EZH2 (WT) | 0.7 | - | [1][2] |
| This compound | EZH2 (Y641N mutant) | 3.0 | - | [1][2] |
| This compound | H3K27me3 (cellular) | - | 15 | [1][2] |
| GSK126 | EZH2 (WT) | 0.5 - 3 | 9.9 | [3][5] |
| Tazemetostat (EPZ-6438) | EZH2 (WT) | 2.5 | 11 | [3] |
Table 1: Biochemical Potency of this compound and other EZH2 Inhibitors. This table summarizes the key inhibitory constants for this compound and other well-characterized EZH2 inhibitors.
| Enzyme | Class | GSK126 IC50 (nM) | Fold Selectivity vs. EZH2 |
| EZH2 | Histone Lysine Methyltransferase | 9.9 | 1 |
| EZH1 | Histone Lysine Methyltransferase | >1,237 | >125 |
| G9a | Histone Lysine Methyltransferase | >100,000 | >10,000 |
| SETD7 | Histone Lysine Methyltransferase | >100,000 | >10,000 |
| PRMT1 | Protein Arginine Methyltransferase | >100,000 | >10,000 |
| PRMT5 | Protein Arginine Methyltransferase | >100,000 | >10,000 |
| DNMT1 | DNA Methyltransferase | >100,000 | >10,000 |
Table 2: Selectivity Profile of GSK126, a Close Analog of this compound. This table showcases the high selectivity of GSK126 against a panel of other histone methyltransferases and a DNA methyltransferase, suggesting a similar selectivity profile for this compound. Data is representative and compiled from published studies.[3]
EZH2 Signaling Pathway
The inhibitory action of this compound on EZH2 has significant downstream consequences on gene expression and cellular processes. The following diagram illustrates the central role of EZH2 in the epigenetic regulation of gene expression and highlights key upstream and downstream components of its signaling pathway.
Figure 1: EZH2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Assay for EZH2 Inhibition (Ki Determination)
This protocol is based on the methods described by Kung et al. (2016).
Objective: To determine the inhibitory constant (Ki) of this compound against wild-type and mutant EZH2.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Biotinylated histone H3 (1-27) peptide substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 0.01% Tween-20, 1 mM DTT
-
Streptavidin FlashPlate
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the PRC2 enzyme complex, and the biotinylated H3 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled S-adenosyl-L-methionine (SAM).
-
Transfer the reaction mixture to a Streptavidin FlashPlate and incubate to allow the biotinylated peptide to bind to the plate.
-
Wash the plate to remove unbound [3H]-SAM.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Cellular Assay for H3K27me3 Inhibition (IC50 Determination)
This protocol is based on the methods described by Kung et al. (2016).
Objective: To determine the concentration of this compound required to inhibit H3K27 trimethylation by 50% in a cellular context.
Materials:
-
Karpas-422 cells (or other suitable cell line)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer
-
Primary antibody against H3K27me3
-
Primary antibody against total Histone H3 (for normalization)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
ELISA plate
-
Plate reader
Procedure:
-
Seed Karpas-422 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Coat an ELISA plate with the cell lysates.
-
Incubate with the primary antibody against H3K27me3.
-
Wash the plate and incubate with the HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
In a parallel plate, perform the same procedure using an antibody against total Histone H3 for normalization.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Calculate the percent inhibition of H3K27me3 for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Summary
This compound is a highly potent inhibitor of EZH2, demonstrating low nanomolar efficacy against both wild-type and clinically relevant mutant forms of the enzyme. While a direct, comprehensive selectivity panel for this compound against a wide array of epigenetic modifiers is not publicly available, the data from closely related analogs strongly suggest a high degree of selectivity. Its ability to potently inhibit H3K27 trimethylation in cellular assays further validates its on-target activity. The provided experimental protocols offer a foundation for researchers to independently verify its potency and selectivity in their specific experimental systems. The high specificity of this compound makes it a valuable tool for elucidating the biological functions of EZH2 and for exploring its therapeutic potential in various disease models.
References
Validating PF-06726304 Efficacy: A Comparative Guide to EZH2 siRNA
For researchers, scientists, and drug development professionals, establishing the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of PF-06726304, a potent and selective EZH2 inhibitor, with EZH2 siRNA, the gold standard for genetic knockdown. By presenting supporting experimental data and detailed protocols, this guide offers a framework for validating the biological consequences of EZH2 inhibition.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in regulating gene expression. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. This compound is a small molecule inhibitor designed to selectively target the catalytic activity of EZH2. To ensure that the observed cellular effects of this compound are indeed due to the inhibition of EZH2, it is essential to compare its performance with a method that directly targets EZH2 expression, such as small interfering RNA (siRNA).
This guide outlines the methodologies to compare the phenotypic and molecular outcomes of treating cancer cells with this compound versus transfecting them with EZH2 siRNA.
Signaling Pathway of EZH2 Inhibition
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions by trimethylating histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Both this compound and EZH2 siRNA aim to disrupt this process, albeit through different mechanisms. This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, preventing the transfer of a methyl group. In contrast, EZH2 siRNA leads to the degradation of EZH2 messenger RNA (mRNA), thereby preventing the translation of the EZH2 protein. The end result of both interventions is a reduction in global H3K27me3 levels and the subsequent de-repression of target genes, leading to anti-proliferative effects in cancer cells.
Caption: EZH2 signaling and points of intervention.
Experimental Workflow for Validation
A robust validation workflow involves parallel experiments where cancer cells are treated with this compound and transfected with EZH2 siRNA. The effects are then assessed at the molecular and phenotypic levels and compared to appropriate controls (e.g., vehicle control for the drug, non-targeting siRNA for the genetic knockdown).
Caption: A typical experimental workflow for validation.
Data Presentation: Quantitative Comparison
The following table summarizes the expected quantitative outcomes from treating a representative cancer cell line (e.g., a diffuse large B-cell lymphoma line like Karpas-422) with this compound versus EZH2 siRNA.
| Parameter | This compound | EZH2 siRNA | Control |
| Mechanism of Action | Selective, competitive inhibition of EZH2 methyltransferase activity | Post-transcriptional silencing of EZH2 mRNA | Vehicle (e.g., DMSO) or non-targeting siRNA |
| EZH2 Protein Level | No direct effect on protein level | Significant reduction (>70%) | Baseline |
| H3K27me3 Level | Dose-dependent reduction (IC50 ~15 nM)[1] | Significant reduction (>75%) | Baseline |
| Cell Proliferation | Inhibition (IC50 ~25 nM in Karpas-422 cells)[1] | Significant inhibition | Baseline |
| Target Gene Expression | De-repression of EZH2 target genes | De-repression of EZH2 target genes | Baseline |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., Karpas-422) in a 96-well plate at a density of 2,500 cells/well in 100 µL of complete culture medium.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells. The final DMSO concentration should typically be less than 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Proceed with molecular or phenotypic assays.
II. EZH2 siRNA Transfection
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute EZH2 siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for EZH2 knockdown.
-
Analysis: Harvest the cells for molecular or phenotypic analysis.
III. Western Blot Analysis for EZH2 and H3K27me3
-
Cell Lysis: Lyse the treated/transfected and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
IV. Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Treatment/Transfection: Culture and treat/transfect cells in a 96-well plate as described above.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
By following these protocols and comparing the quantitative data, researchers can confidently validate that the observed effects of this compound are a direct consequence of its inhibitory action on EZH2, thereby strengthening the rationale for its further development as a therapeutic agent.
References
Efficacy of PF-06726304 in Tazemetostat-Resistant Cancers: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the potential of PF-06726304 to overcome resistance to the EZH2 inhibitor, tazemetostat. This report synthesizes preclinical data on mechanisms of tazemetostat resistance and compares the efficacy of this compound with alternative therapeutic strategies.
The clinical utility of tazemetostat, a first-in-class EZH2 inhibitor, is often limited by the development of resistance. This guide provides a comprehensive comparison of this compound, a potent and selective EZH2 inhibitor, with other therapeutic approaches in the context of tazemetostat-resistant models. The information presented herein is intended to inform preclinical research and guide the development of novel therapeutic strategies for patients who have developed resistance to tazemetostat.
Mechanisms of Tazemetostat Resistance
Resistance to tazemetostat primarily arises from two distinct mechanisms:
-
On-target mutations in the EZH2 catalytic SET domain: Specific mutations, such as Y666N, can emerge within the drug-binding pocket of EZH2. These mutations sterically hinder the binding of tazemetostat, thereby reducing its inhibitory activity.[1][2]
-
Bypass pathway activation: Alterations in downstream signaling pathways, most notably the RB1/E2F cell cycle pathway, can uncouple the cell's proliferative machinery from EZH2 control.[1][2][3] Loss-of-function mutations in RB1 or its upstream regulators (CDKN2A, CDKN1A) allow cells to bypass the G1/S checkpoint, rendering them insensitive to the anti-proliferative effects of EZH2 inhibition.[1][2]
This compound: A Potent EZH2 Inhibitor
This compound is a highly potent and selective small molecule inhibitor of EZH2. Preclinical data demonstrates its robust activity against both wild-type and certain mutant forms of EZH2.[4][5][6]
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and alternative strategies in overcoming tazemetostat resistance.
Table 1: Biochemical and Cellular Potency of EZH2 Inhibitors
| Compound | Target | Ki (nM) | Cellular H3K27me3 IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line | Reference |
| This compound | EZH2 (WT) | 0.7 | 15 | 25 | Karpas-422 | [4][5] |
| EZH2 (Y641N) | 3.0 | - | - | - | [4][5] | |
| Tazemetostat | EZH2 (WT) | 2.5 | 9 | 490 - 7600 | Various Lymphoma Lines | [7][8] |
| EZH2 (mutant) | - | - | <100 | Various Lymphoma Lines | [7] |
Table 2: Efficacy of Alternative Strategies in Tazemetostat-Resistant Models
| Therapeutic Strategy | Target | Model System | Key Findings | Reference |
| EED Inhibition (e.g., MAK683) | EED (PRC2 complex) | EZH2 Y666N mutant cell lines | Overcomes tazemetostat resistance by targeting a different subunit of the PRC2 complex. | [1][3] |
| AURKB Inhibition (e.g., Barasertib) | AURKB (Cell cycle kinase) | Tazemetostat-resistant sarcoma cell lines (with RB1 pathway alterations) | Induces cell cycle arrest and mitigates resistance in vitro and in vivo. | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy | bioRxiv [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to EZH2 Inhibitors: A Biochemical Assay Comparison
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Its dysregulation is implicated in the pathogenesis of various cancers, driving significant efforts in the discovery and development of small molecule inhibitors. This guide provides an objective comparison of the biochemical performance of three prominent EZH2 inhibitors: Tazemetostat (EPZ-6438), GSK126, and CPI-1205, supported by experimental data and detailed assay protocols.
Comparative Biochemical Potency of EZH2 Inhibitors
The primary mechanism of action for Tazemetostat, GSK126, and CPI-1205 is the competitive inhibition of EZH2 with respect to its co-substrate S-adenosylmethionine (SAM).[1] This mode of action effectively blocks the transfer of methyl groups to histone H3, leading to the reactivation of tumor suppressor genes. The biochemical potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes key biochemical data for these inhibitors against wild-type (WT) and mutant forms of EZH2.
| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Selectivity |
| Tazemetostat (EPZ-6438) | Human WT EZH2 | Peptide Assay | H3 Peptide | 11 | 2.5 | 35-fold vs EZH1[1][2][3] |
| Human WT EZH2 | Nucleosome Assay | Nucleosomes | 16 | - | >4,500-fold vs other HMTs[1][2] | |
| Human Mutant EZH2 (Y641F/N/S/H/C, A677G) | - | - | 2 - 38 | - | - | |
| GSK126 | Human WT EZH2 | Filter Binding | H3 Peptide | 9.9 | 0.5 - 3 (Kiapp) | 150-fold vs EZH1[1][4] |
| Human Mutant EZH2 (Y641F/N/S/H/C, A677G) | Filter Binding | H3 Peptide | - | 0.5 - 3 (Kiapp) | >1,000-fold vs other HMTs[1] | |
| CPI-1205 | Human WT EZH2 | Biochemical Assay | - | 2.2 | - | - |
| Human Mutant EZH2 | Biochemical Assay | - | 3.1 | - | - |
Note: IC50 and Ki values can vary between studies due to different assay conditions (e.g., enzyme and substrate concentrations, buffer components, incubation times). The data presented here are representative values from published literature.
EZH2 Signaling Pathway and Inhibition
EZH2 functions as the core catalytic component of the PRC2 complex, which also includes essential subunits like EED and SUZ12.[5] This complex utilizes SAM as a methyl donor to catalyze the trimethylation of H3K27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] SAM-competitive inhibitors, such as Tazemetostat, GSK126, and CPI-1205, bind to the SAM-binding pocket of EZH2, thereby preventing the methyltransferase reaction and subsequent gene silencing.[1]
Experimental Protocols for Biochemical Assays
The characterization of EZH2 inhibitors relies on robust and sensitive biochemical assays. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed platforms for this purpose. They offer high-throughput capabilities and eliminate the need for wash steps.
Representative AlphaLISA Protocol for EZH2 Activity
This protocol is based on the principle of detecting the methylated histone H3 peptide product.[6][7][8]
Materials:
-
EZH2 enzyme complex (e.g., PRC2)
-
Biotinylated Histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
EZH2 inhibitor (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)[6]
-
AlphaLISA Anti-Methyl-Histone H3 Acceptor beads
-
Streptavidin-coated Donor beads
-
Detection Buffer
-
384-well white OptiPlate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the EZH2 inhibitor in DMSO and then dilute in Assay Buffer to a 4x working concentration.
-
Enzyme Reaction:
-
Add 2.5 µL of 4x EZH2 enzyme to the wells of a 384-well plate.
-
Add 2.5 µL of 4x inhibitor or vehicle (Assay Buffer with DMSO) to the respective wells and pre-incubate for 10-15 minutes at room temperature.[6]
-
Initiate the reaction by adding 5 µL of a 2x mixture of biotinylated H3 peptide and SAM.[6]
-
Cover the plate and incubate for a defined period (e.g., 120 minutes) at room temperature.[6]
-
-
Detection:
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader at 615 nm. The signal intensity is proportional to the amount of methylated H3 peptide.
Conclusion
The development of potent and selective EZH2 inhibitors represents a significant advancement in epigenetic therapy for cancer. Tazemetostat, GSK126, and CPI-1205 all demonstrate robust inhibition of EZH2's methyltransferase activity through a SAM-competitive mechanism. While all three compounds are potent, subtle differences in their biochemical profiles, such as their relative potencies against wild-type versus mutant EZH2 and their selectivity over EZH1, may have implications for their clinical application and safety profiles. The use of standardized and well-characterized biochemical assays, such as AlphaLISA and TR-FRET, is crucial for the accurate assessment and comparison of these inhibitors, guiding further drug development and clinical research in this promising area.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK126 | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Potency of EZH2 Inhibitors: PF-06726304 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular potency of PF-06726304 with other prominent Enhancer of Zeste Homolog 2 (EZH2) inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.
Introduction to EZH2 Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors of EZH2 have emerged as a promising class of anticancer agents. This guide focuses on the cellular potency of this compound relative to other well-characterized EZH2 inhibitors.
Comparative Cellular Potency of EZH2 Inhibitors
The cellular potency of EZH2 inhibitors is typically assessed through their ability to inhibit H3K27 trimethylation and suppress the proliferation of cancer cell lines. The following tables summarize the available quantitative data for this compound and other key EZH2 inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: Biochemical and Cellular Potency of EZH2 Inhibitors against Wild-Type (WT) and Mutant EZH2
| Compound | Target | Ki (nM) | Cellular H3K27me3 Inhibition IC50 (nM) | Cell Line | Source |
| This compound | EZH2 (WT) | 0.7 | 15 | Karpas-422 | [1] |
| EZH2 (Y641N) | 3.0 | - | - | [1] | |
| Tazemetostat (EPZ-6438) | EZH2 (WT) | 2.5 | 9 | WSU-DLCL2 | [2] |
| EZH2 (Y641F) | - | 11 | WSU-DLCL2 | [2] | |
| GSK126 | EZH2 (WT) | 0.5-3.0 | 7-252 | Various DLBCL cell lines | [3] |
| EPZ005687 | EZH2 (WT) | 24 | - | - | [4] |
| GSK343 | EZH2 (WT) | - | 174 ± 84 | HCC1806 | [5] |
Table 2: Anti-proliferative Activity of EZH2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | EZH2 Status | Growth Inhibition IC50 (µM) | Assay Duration | Source |
| This compound | Karpas-422 | WT | 0.025 | - | |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 | Y646F | 0.28 ± 0.14 | 6 days | [2] |
| OCI-LY19 | WT | >10 | 11 days | [2] | |
| GSK126 | Pfeiffer | Y641F | <0.1 | - | [3] |
| KARPAS-422 | WT | ~1 | - | [3] | |
| GSK343 | LNCaP | WT | 2.9 | 6 days | [5] |
| HCC1806 | WT | >10 | 6 days | [5] |
Signaling Pathway of EZH2
EZH2 functions as the catalytic core of the PRC2 complex, which is responsible for the trimethylation of H3K27. This epigenetic modification leads to chromatin compaction and transcriptional silencing of target genes, many of which are tumor suppressors. The activity of EZH2 is regulated by various upstream signaling pathways, including AKT and MEK/ERK.
Caption: EZH2 signaling pathway and point of inhibition.
Experimental Protocols
Cellular H3K27me3 Inhibition Assay (Immunofluorescence-Based)
This protocol describes a method to quantify the inhibition of H3K27 trimethylation in cells treated with EZH2 inhibitors using immunofluorescence.
Caption: Workflow for H3K27me3 inhibition assay.
Detailed Method:
-
Cell Seeding: Seed adherent cancer cells (e.g., HCC1806) in 96-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K27me3 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with a DAPI solution to stain the nuclei for 10 minutes at room temperature in the dark.
-
Imaging and Analysis: Wash the cells twice with PBS. Acquire images using a high-content imaging system. Quantify the nuclear fluorescence intensity of the H3K27me3 signal. Normalize the data to a vehicle-treated control and calculate the IC50 values.
Cell Proliferation Assay (Crystal Violet Staining)
This protocol outlines a method to assess the anti-proliferative effects of EZH2 inhibitors on adherent cancer cell lines.[6][7][8][9]
Detailed Method:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and other inhibitors for a specified duration (e.g., 6 days), replenishing the medium with fresh compound every 3 days.
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 10% formalin or 100% methanol to each well and incubating for 15-20 minutes at room temperature.
-
-
Staining:
-
Remove the fixative and wash the plates with water.
-
Add a 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[1]
-
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry completely.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 values.
Conclusion
This compound demonstrates potent biochemical and cellular activity against both wild-type and mutant forms of EZH2. Its cellular potency in inhibiting H3K27 trimethylation and cell proliferation is comparable to or, in some cases, greater than other well-established EZH2 inhibitors such as Tazemetostat and GSK126. The provided experimental protocols offer a standardized approach for researchers to independently verify and expand upon these findings. The choice of an EZH2 inhibitor for a specific research application will depend on the cell type, EZH2 mutation status, and the desired experimental outcome. This guide provides a foundational dataset to inform such decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
A Comparative Guide to EZH2 Inhibitors: PF-06726304 and GSK126 In Vivo Efficacy
This guide provides a comprehensive comparison of the in vivo efficacy of two prominent EZH2 inhibitors, PF-06726304 and GSK126. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies for pivotal in vivo studies, and visualizes the underlying signaling pathways.
Mechanism of Action
Both this compound and GSK126 are small molecule inhibitors that target the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression.[1] By inhibiting EZH2, this compound and GSK126 lead to a decrease in global H3K27me3 levels, resulting in the de-repression of EZH2 target genes, many of which are tumor suppressors. This re-activation of silenced genes can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[2][3]
Quantitative In Vivo Efficacy Comparison
| Parameter | This compound | GSK126 |
| Cancer Model | Karpas-422 (DLBCL) Xenograft | Karpas-422 & Pfeiffer (DLBCL) Xenografts |
| Animal Model | Not Specified | Not Specified |
| Dosage | 200 and 300 mg/kg[4] | 150 mg/kg/day |
| Administration Route | Oral (BID)[4] | Intraperitoneal (i.p.) |
| Treatment Duration | 20 days[4] | Not Specified |
| Reported Efficacy | Inhibited tumor growth and induced robust modulation of downstream biomarkers.[4] | Decreased global H3K27me3, increased gene expression, and caused marked tumor regression. |
| Additional In Vivo Models | Zebrafish (lipid metabolism)[5][6] | Multiple Myeloma Xenograft, Atherosclerosis Mouse Model, Solid Tumor Models[3][7][8] |
Note: The differences in administration routes and dosing schedules should be considered when comparing the efficacy of these two compounds.
Experimental Protocols
Detailed, step-by-step protocols for the in vivo studies are not fully available in the cited literature. However, based on the provided information, the general methodologies are outlined below.
This compound in Karpas-422 Xenograft Model
-
Cell Line: Karpas-422, a human DLBCL cell line.
-
Animal Model: Likely immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of Karpas-422 cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound formulated for oral administration. Dosing was performed twice daily (BID) at 200 and 300 mg/kg for 20 consecutive days.[4]
-
Endpoint Analysis: Tumor growth was monitored regularly. At the end of the study, tumors were likely excised and weighed. Pharmacodynamic biomarkers, such as H3K27me3 levels in tumor tissue, were also assessed to confirm target engagement.[4]
GSK126 in DLBCL Xenograft Models
-
Cell Lines: Karpas-422 and Pfeiffer, human DLBCL cell lines.
-
Animal Model: Likely immunodeficient mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment: GSK126 was administered intraperitoneally at a dose of 150 mg/kg/day.
-
Endpoint Analysis: Tumor regression was the primary efficacy endpoint. Analysis of global H3K27me3 levels and gene expression in tumor tissue was performed to understand the pharmacodynamic effects.
Signaling Pathways and Experimental Workflows
The inhibition of EZH2 by this compound and GSK126 impacts several downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: General Xenograft Model Workflow.
References
- 1. news-medical.net [news-medical.net]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of methyltransferase activity of enhancer of zeste 2 leads to enhanced lipid accumulation and altered chromatin status in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibitors: Differential Gene Expression Analysis of PF-06726304, Tazemetostat, and Valemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EZH2 inhibitor PF-06726304 with other prominent EZH2 inhibitors, namely tazemetostat and valemetostat, focusing on their impact on differential gene expression. The information presented is supported by experimental data from publicly available research.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. EZH2 inhibitors aim to reactivate tumor suppressor genes silenced by aberrant EZH2 activity, thereby impeding cancer cell growth and survival.
This guide focuses on a comparative analysis of three key EZH2 inhibitors:
-
This compound: A potent and selective inhibitor of wild-type and Y641N mutant EZH2.[1][2]
-
Tazemetostat (EPZ-6438): An orally bioavailable EZH2 inhibitor that targets both wild-type and mutant forms of the enzyme.
-
Valemetostat (DS-3201): A dual inhibitor of both EZH1 and EZH2.[3]
Comparative Analysis of Differential Gene Expression
The following sections summarize the known effects of each inhibitor on global gene expression, highlighting key modulated genes and pathways.
This compound
This compound is a highly selective EZH2 inhibitor with potent activity against both wild-type (WT) and Y641N mutant EZH2, with Ki values of 0.7 nM and 3.0 nM, respectively.[1][2] It has been shown to cause a dose-dependent de-repression of EZH2 target genes.[1] While comprehensive, publicly available RNA-sequencing data on this compound in cancer cell lines is limited, a study in zebrafish embryos provides insights into its molecular effects. This study demonstrated that exposure to this compound acetate led to altered chromatin accessibility, predominantly at H3K27me3 loci, and influenced the expression of genes associated with metabolic pathways.[4] In the Karpas-422 diffuse large B-cell lymphoma (DLBCL) model, this compound has demonstrated good efficacy and on-target pharmacodynamic effects.[1]
Tazemetostat
Tazemetostat has been more extensively studied, with several datasets detailing its impact on gene expression in various cancer models, particularly B-cell lymphomas.
A key finding is the tazemetostat-induced upregulation of Chemokine (C-C motif) ligand 17 (CCL17), also known as TARC , in B-cell lymphoma cell lines.[5][6] This upregulation is mediated by the demethylation of H3K27me3 at the CCL17 promoter.[5] Furthermore, gene set enrichment analysis (GSEA) has revealed a positive correlation between genes upregulated by tazemetostat in follicular lymphoma cell lines and those overexpressed in Hodgkin/Reed-Sternberg (H/RS) cells.[5]
In DLBCL cell lines, tazemetostat treatment leads to an increased dependence on B-cell activation signaling.[7] This is accompanied by an increase in the expression of the B-cell maturation regulator PRDM1/BLIMP1 .[7] Tazemetostat has also been shown to influence the NF-κB signaling pathway , which is critical for B-cell activation and survival.[7]
The table below summarizes key genes and pathways affected by tazemetostat in B-cell lymphoma models.
| Cell Line(s) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference(s) |
| Follicular Lymphoma Cell Lines | CCL17 (TARC), Genes overexpressed in H/RS cells | - | [5][6] |
| DLBCL Cell Lines | PRDM1 (BLIMP1), B-cell maturation signatures | BCR-responsive gene set, NF-κB signaling components | [7] |
Valemetostat
Valemetostat is a dual inhibitor of EZH1 and EZH2, which may offer a broader epigenetic modulation compared to EZH2-selective inhibitors.[3] Studies in adult T-cell leukemia/lymphoma (ATL) have provided detailed insights into its mechanism of action through single-cell multi-omics analysis.
Valemetostat treatment has been shown to restore the expression of tumor suppressor genes by reducing H3K27me3 levels at their transcription start sites and increasing the activating H3K27ac mark.[8] A key effect of valemetostat is the increased expression of genes involved in immune function, such as SLA and PAG1 , which can be silenced by H3K27me3.[9][10] This suggests that valemetostat may enhance anti-tumor immunity by reactivating immune-related genes in cancer cells.
The table below summarizes key genes and pathways affected by valemetostat in T-cell lymphoma models.
| Cell Line(s)/Disease Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference(s) |
| Adult T-cell Leukemia/Lymphoma (ATL) | Tumor suppressor genes, Immune function genes (e.g., SLA, PAG1) | Oncogenes | [8][9][10] |
Experimental Protocols
This section provides detailed methodologies for the key experimental techniques used to generate the differential gene expression data discussed in this guide.
RNA-Sequencing (RNA-seq)
Objective: To perform global gene expression analysis of cancer cells treated with EZH2 inhibitors.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., Karpas-422 for DLBCL, patient-derived ATL cells) are cultured under standard conditions. Cells are treated with the respective EZH2 inhibitor (e.g., this compound, tazemetostat, or valemetostat) at a predetermined concentration and for a specific duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent (Invitrogen), following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA (e.g., RIN > 8). Poly(A) mRNA is typically selected using oligo(dT) magnetic beads. The mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. The ligated fragments are then amplified by PCR to generate the final cDNA library. Commonly used kits include the TruSeq Stranded mRNA Library Prep Kit (Illumina).[11][12]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Differential gene expression between the inhibitor-treated and control groups is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Gene Set Enrichment Analysis (GSEA): To identify enriched biological pathways and functions among the differentially expressed genes, tools like DAVID, Metascape, or GSEA are used.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where H3K27me3 marks are altered following EZH2 inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: As described in the RNA-seq protocol.
-
Chromatin Cross-linking and Shearing: Cells are cross-linked with formaldehyde to fix protein-DNA interactions. The cross-linking is then quenched with glycine. The cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the target of interest (e.g., anti-H3K27me3 antibody). The antibody-chromatin complexes are then captured using protein A/G magnetic beads. A negative control immunoprecipitation with a non-specific IgG antibody is also performed.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified ChIP DNA is used to prepare a sequencing library as described in the RNA-seq protocol (end-repair, A-tailing, adapter ligation, and PCR amplification). The libraries are then sequenced on an Illumina platform.
-
Data Analysis:
-
Quality Control and Alignment: Similar to RNA-seq data analysis.
-
Peak Calling: Genomic regions enriched for the H3K27me3 mark (peaks) are identified using peak-calling algorithms such as MACS2, comparing the ChIP sample to the input or IgG control.
-
Differential Binding Analysis: Changes in H3K27me3 enrichment between inhibitor-treated and control samples are identified using tools like DiffBind or MAnorm.
-
Peak Annotation and Integration with RNA-seq Data: The identified peaks are annotated to nearby genes. The changes in H3K27me3 at gene promoters or enhancers are then correlated with the changes in gene expression from the RNA-seq data to identify direct targets of EZH2 inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of EZH2 inhibitors.
EZH2 Canonical and Non-Canonical Signaling
Experimental Workflow for Differential Gene Expression Analysis
NF-κB Signaling Pathway in B-Cell Lymphoma
T-Cell Receptor Signaling Pathway
Conclusion
This compound, tazemetostat, and valemetostat are all potent inhibitors of EZH2-mediated gene repression, but they exhibit distinct profiles in terms of their selectivity and the specific gene expression changes they induce.
-
This compound is a highly selective EZH2 inhibitor, and while its detailed impact on the cancer cell transcriptome requires further public data, it shows promise in de-repressing EZH2 target genes.
-
Tazemetostat has a well-documented effect on B-cell lymphoma, where it not only induces the expression of specific chemokines like CCL17 but also modulates key signaling pathways such as NF-κB and B-cell receptor signaling, leading to a more differentiated state.
-
Valemetostat , as a dual EZH1/EZH2 inhibitor, demonstrates a capacity to broadly reactivate silenced genes, including those critical for anti-tumor immune responses in T-cell malignancies.
The choice of an EZH2 inhibitor for a specific therapeutic application will likely depend on the cancer type, the specific EZH2 mutation status, and the desired downstream effects on gene expression and cellular signaling. Further head-to-head comparative studies using standardized experimental conditions and analysis pipelines will be invaluable for a more definitive understanding of the differential effects of these promising epigenetic drugs.
References
- 1. Canonical and non-canonical roles of the histone methyltransferase EZH2 in mammary development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 8. 10xgenomics.com [10xgenomics.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Illumina RNA-Seq library preparation [bio-protocol.org]
- 12. api.faang.org [api.faang.org]
A Head-to-Head Benchmarking of PF-06726304 Against Next-Generation EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of EZH2 Inhibitor Performance
The landscape of epigenetic cancer therapy is rapidly evolving, with a significant focus on targeting the histone methyltransferase EZH2. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in gene silencing and is frequently dysregulated in a variety of malignancies. This guide provides a comprehensive, data-driven comparison of PF-06726304, a potent and selective EZH2 inhibitor, against other next-generation inhibitors: tazemetostat, valemetostat, and GSK2816126. This objective analysis, supported by experimental data, is intended to aid researchers in making informed decisions for their preclinical and clinical investigations.
Executive Summary
This compound emerges as a highly potent EZH2 inhibitor with low nanomolar efficacy against both wild-type and mutant forms of the enzyme. This positions it favorably against established and emerging competitors. While tazemetostat has paved the way as the first FDA-approved EZH2 inhibitor, and valemetostat offers the advantage of dual EZH1/EZH2 inhibition, this compound demonstrates competitive, and in some cases superior, preclinical activity. GSK2816126 also shows high potency but its development has faced challenges. The following sections provide a detailed breakdown of the comparative data and the experimental protocols used to generate them.
Data Presentation: A Quantitative Comparison of EZH2 Inhibitors
The following tables summarize the key performance metrics of this compound and its comparators, providing a clear overview of their enzymatic and cellular activities.
Table 1: Comparative Enzymatic Activity of EZH2 Inhibitors
| Inhibitor | Target(s) | Wild-Type EZH2 Ki (nM) | Mutant EZH2 Ki (nM) | Wild-Type EZH2 IC50 (nM) | Mutant EZH2 IC50 (nM) | EZH1 IC50 (nM) |
| This compound | EZH2 | 0.7[1][2] | 3.0 (Y641N)[1][2] | - | - | - |
| Tazemetostat | EZH2 | 2.5[3] | - | 11[3] | 2-38 (various mutations)[3] | 392[3] |
| Valemetostat | EZH1/EZH2 | - | - | 6.0[4] | - | 10.0[4] |
| GSK2816126 | EZH2 | 0.5-3[5] | 0.5-3 (various mutations) | 9.9[5] | - | 680[5] |
Table 2: Comparative Cellular Potency of EZH2 Inhibitors
| Inhibitor | Cell Line | EZH2 Status | H3K27me3 Inhibition IC50 (nM) | Cell Proliferation GI50/IC50 (nM) |
| This compound | Karpas-422 | Y641N Mutant | 15[1][2] | 25[2] |
| Tazemetostat | Various Lymphoma | Mutant & Wild-Type | 9 (average)[3] | More sensitive in mutant lines[3] |
| KARPAS-422 | Y641N Mutant | - | 12[6] | |
| G401 (MRT) | SMARCB1-deleted | - | 32-1000[6] | |
| Valemetostat | Various NHL | Not specified | <100 (GI50) | 1.43 - 18.4 (GI50) in various lines[7] |
| HCT116 | Wild-Type | 0.55 | - | |
| GSK2816126 | Various Endometrial | Not specified | - | 2370 - 5070[8] |
| T98G (Glioblastoma) | Not specified | - | 12600[5] | |
| U2932 (Lymphoma) | Not specified | - | 6700[5] |
Table 3: Comparative In Vivo Efficacy of EZH2 Inhibitors
| Inhibitor | Xenograft Model | Dosing | Outcome |
| This compound | Karpas-422 (DLBCL) | 200 and 300 mg/kg, BID for 20 days | Inhibited tumor growth and robust modulation of downstream biomarkers[2] |
| Tazemetostat | Fuji (Synovial Sarcoma) | 250 and 500 mg/kg, BID for 35 days | Dose-dependent decrease in tumor volume; 500 mg/kg induced tumor stasis[9] |
| PBRM1-mutated Chordoma PDX | Not specified | 100% overall survival observed[10][11] | |
| Valemetostat | DLBCL | 100 mg/kg, QD | Almost complete tumor regression without weight loss[4] |
| ATL and DLBCL models | Not specified | Reduced in vivo tumor growth[4] | |
| GSK2816126 | KARPAS-422 (DLBCL) | Not specified | Marked tumor regression[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the performance of these EZH2 inhibitors.
EZH2 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of EZH2.
-
Methodology:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) is used as the enzyme source.
-
A histone H3 peptide or reconstituted nucleosomes serve as the substrate.
-
S-adenosyl-L-[methyl-3H]-methionine (SAM) is used as the methyl donor.
-
The inhibitor, enzyme, and substrate are incubated in an appropriate assay buffer.
-
The reaction is initiated by the addition of radiolabeled SAM.
-
After a defined incubation period, the reaction is stopped, and the radiolabeled peptide/histone is captured on a filter plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves. Ki values are determined using the Cheng-Prusoff equation.
-
Cellular H3K27me3 Assay
-
Objective: To measure the ability of the inhibitors to reduce the levels of histone H3 lysine 27 trimethylation in a cellular context.
-
Methodology:
-
Cancer cell lines of interest are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the EZH2 inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Histones are extracted from the cell lysates.
-
The levels of H3K27me3 and total histone H3 are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.
-
The ratio of H3K27me3 to total H3 is calculated for each treatment condition.
-
IC50 values are determined from the dose-response curves, representing the concentration of inhibitor required to reduce H3K27me3 levels by 50%.
-
Cell Proliferation Assay
-
Objective: To assess the impact of EZH2 inhibition on the growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of the EZH2 inhibitor or vehicle control.
-
Plates are incubated for an extended period (e.g., 6 to 11 days), with media and compound being replenished as needed.
-
Cell viability is assessed at various time points using a colorimetric (e.g., MTT, WST-1) or luminescence-based (e.g., CellTiter-Glo) assay that measures metabolic activity, or by direct cell counting.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the EZH2 inhibitors in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The EZH2 inhibitor is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Visualizing the Path to Discovery
To better illustrate the processes involved in the development and comparison of EZH2 inhibitors, the following diagrams have been generated.
Caption: EZH2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing EZH2 Inhibitors.
Conclusion
The data presented in this guide underscore the potent and selective profile of this compound as an EZH2 inhibitor. Its strong performance in both enzymatic and cellular assays, coupled with promising in vivo efficacy, makes it a compelling candidate for further investigation in EZH2-dependent malignancies. While tazemetostat has achieved clinical success and valemetostat offers a broader inhibitory profile, the preclinical data for this compound suggests it has the potential to be a best-in-class EZH2-targeted therapy. Further head-to-head clinical studies will be crucial to definitively establish its comparative efficacy and safety profile. This guide serves as a valuable resource for researchers navigating the competitive landscape of EZH2 inhibitor development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Valemetostat Tosylate [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-06726304: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing PF-06726304, a potent and selective EZH2 inhibitor, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, its solutions, and contaminated materials.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage Temperature (In solvent) | -80°C | [1] |
| Solubility in DMSO | ≥ 10 mg/mL | [2] |
| Solubility in Ethanol | ≥ 22 mg/mL | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a general guideline; however, laboratories must consult their institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste" and "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO or ethanol) should be collected in a dedicated, sealed, and properly labeled waste container.
-
The container must be made of a material compatible with the solvent used.
-
The label should clearly indicate "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their approximate concentrations, and the date.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, depending on institutional policies. Deface the label before disposal.
-
2. Waste Storage:
-
Store all this compound waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Ensure the storage area is clearly marked with appropriate hazard signs.
3. Waste Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the waste containers.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and responsible environmental stewardship. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling PF-06726304
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PF-06726304, a potent and selective EZH2 inhibitor. Adherence to these protocols is essential to ensure a safe laboratory environment and prevent exposure.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. If there is a significant risk of splashing, a face shield should be used in conjunction with goggles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or disposable coveralls. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or a chemical fume hood. | If weighing or handling the powder outside of a fume hood, or if aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1616287-82-1) on the label match the order.[3][4]
-
Wear appropriate PPE during unpacking.
Preparation of Solutions:
-
This compound is typically supplied as a powder.[3] All handling of the solid form should be conducted in a chemical fume hood to minimize inhalation risk.
-
The compound is soluble in DMSO and ethanol.[5] When preparing stock solutions, add the solvent slowly to the powder to avoid splashing.
-
For in vivo studies, specific formulation protocols using solvents like PEG300, Tween-80, and saline may be required.[3]
Storage:
-
Solid Form: Store the powder at -20°C for long-term stability (up to 1-3 years, check supplier recommendations).[3][5]
-
In Solvent: Stock solutions should be stored at -80°C for up to 2 years, or at -20°C for shorter periods (up to 1 year).[3] Always refer to the supplier's data sheet for specific stability information.[3][4]
The following workflow outlines the key steps for safely handling this compound from receipt to use.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Collect all this compound waste in designated, sealed, and properly labeled containers.
-
Store the waste containers in a secondary containment tray within a designated and well-ventilated waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional and local regulations.
By implementing these safety and handling protocols, researchers can minimize risks and ensure a secure environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before beginning any work.[6]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
